Product packaging for Ilunocitinib(Cat. No.:CAS No. 1187594-14-4)

Ilunocitinib

Cat. No.: B3319861
CAS No.: 1187594-14-4
M. Wt: 383.4 g/mol
InChI Key: RVOUEXFKIYNODQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Ilunocitinib (also known as LY-3411067) is a novel Janus kinase (JAK) inhibitor developed for veterinary medicine research, specifically for investigating the mechanisms and treatment of allergic dermatitis and atopic dermatitis in dogs . Its primary research value lies in its potent inhibition of JAK1, JAK2, and TYK2 enzymes , which are crucial for signaling pathways of numerous cytokines involved in pruritus (itching) and inflammatory skin responses . This mechanism allows researchers to explore the disruption of the JAK-STAT signaling cascade, which plays a key role in transmitting signals from cell membrane receptors to the nucleus and activating cells to produce inflammatory mediators . In controlled clinical studies, this compound administered at 0.6-0.8 mg/kg once daily demonstrated rapid and significant efficacy in reducing owner-assessed pruritus and investigator-assessed skin lesions (CADESI-04) in client-owned dogs with atopic dermatitis . Research has shown it provides sustained control of clinical signs, with a significantly higher proportion of subjects achieving clinical remission of pruritus compared to other treatments over a 112-day period . The compound has a favorable safety profile for research models, well-tolerated in healthy dogs after once-daily oral administration over six months at the recommended dose . This compound has been approved for veterinary use in the United States and Canada, underscoring its documented biological activity . With a molecular formula of C17H17N7O2S and a molar mass of 383.43 g·mol⁻¹ , it is supplied for research purposes only. This product is labeled "For Research Use Only." It is not intended for diagnostic or therapeutic procedures, nor for human or veterinary clinical use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H17N7O2S B3319861 Ilunocitinib CAS No. 1187594-14-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[1-cyclopropylsulfonyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrazol-1-yl]azetidin-3-yl]acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N7O2S/c18-5-4-17(9-23(10-17)27(25,26)13-1-2-13)24-8-12(7-22-24)15-14-3-6-19-16(14)21-11-20-15/h3,6-8,11,13H,1-2,4,9-10H2,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVOUEXFKIYNODQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)N2CC(C2)(CC#N)N3C=C(C=N3)C4=C5C=CNC5=NC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N7O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187594-14-4
Record name Ilunocitinib [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1187594144
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ILUNOCITINIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N3TB5AH8B9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Ilunocitinib's Mechanism of Action in Immune Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ilunocitinib is a novel Janus kinase (JAK) inhibitor approved for veterinary use in controlling pruritus and inflammation associated with allergic and atopic dermatitis in dogs.[1][2] This technical guide provides an in-depth overview of the mechanism of action of this compound in immune cells, focusing on its interaction with the JAK-STAT signaling pathway. This document summarizes available quantitative data, details relevant experimental protocols, and provides visualizations of the core signaling pathways and experimental workflows.

Introduction to the JAK-STAT Signaling Pathway

The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a critical signaling cascade for a wide array of cytokines, interferons, and growth factors that regulate immune responses, hematopoiesis, and inflammation.[3] The pathway consists of three main components: a receptor, a Janus kinase (JAK), and a Signal Transducer and Activator of Transcription (STAT) protein.

Upon cytokine binding to its receptor, a conformational change occurs, bringing the associated JAKs into close proximity, leading to their autophosphorylation and activation. The activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for STAT proteins. Once recruited to the receptor, STATs are themselves phosphorylated by the JAKs. Phosphorylated STATs then dimerize, translocate to the nucleus, and bind to specific DNA sequences to regulate gene transcription.

The JAK family comprises four members: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2). Different cytokines utilize different combinations of JAKs, leading to the activation of specific STATs and the subsequent transcription of distinct sets of genes. This specificity in JAK and STAT utilization allows for a diverse range of cellular responses to various extracellular signals.

This compound: A Janus Kinase Inhibitor

This compound is a small molecule inhibitor that targets the JAK family of enzymes. By inhibiting JAKs, this compound blocks the downstream signaling of numerous pro-inflammatory, pruritogenic, and allergy-related cytokines.[2][4]

Molecular Mechanism of Action

This compound exerts its pharmacological effect by competing with adenosine triphosphate (ATP) for the binding site within the catalytic domain of the JAK enzymes. This competitive inhibition prevents the phosphorylation and activation of the JAKs, thereby blocking the subsequent phosphorylation of the cytokine receptor and STAT proteins. The inhibition of STAT phosphorylation is a key event, as it prevents their dimerization and translocation to the nucleus, ultimately leading to the downregulation of gene transcription for inflammatory mediators.

The following diagram illustrates the canonical JAK-STAT signaling pathway and the inhibitory action of this compound.

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Receptor Activation pJAK JAK-P JAK->pJAK 3. Autophosphorylation pJAK->Receptor 4. Receptor Phosphorylation STAT STAT pJAK->STAT 5. STAT Phosphorylation pSTAT STAT-P pSTAT_dimer STAT-P Dimer pSTAT->pSTAT_dimer 6. Dimerization DNA DNA pSTAT_dimer->DNA 7. Nuclear Translocation This compound This compound This compound->JAK Inhibition Gene Transcription Gene Transcription DNA->Gene Transcription 8. Gene Regulation

Figure 1: this compound's inhibition of the JAK-STAT pathway.
Kinase Selectivity Profile

There is some conflicting information in the public domain regarding the precise selectivity of this compound. Some preclinical data suggest that this compound is a selective JAK1 inhibitor with an IC50 in the low nanomolar range (~10–20 nM) and exhibits high selectivity over JAK2, JAK3, and TYK2.[3] However, other sources, including regulatory documents, classify this compound as a non-selective JAK inhibitor with high potency for JAK1, JAK2, and TYK2.[4][5] This discrepancy may be due to different assay conditions or the context of the evaluation (e.g., biochemical vs. cellular assays). Further publication of detailed kinase profiling data is needed to definitively resolve this.

The table below summarizes the currently available information on this compound's potency.

Target KinaseReported Potency (IC50)Selectivity vs. Other JAKsReference
JAK1~10–20 nMHigh selectivity over JAK2, JAK3, and TYK2[3]
JAK1High PotencyNon-selective[4][5]
JAK2High PotencyNon-selective[4][5]
TYK2High PotencyNon-selective[4][5]

Effects of this compound on Immune Cells

By inhibiting the JAK-STAT pathway, this compound modulates the function of various immune cells that are central to the pathogenesis of allergic and atopic dermatitis.

T-Lymphocytes

T-helper (Th) cells, particularly Th2 cells, play a crucial role in allergic inflammation through the production of cytokines such as IL-4, IL-5, and IL-13. The signaling of these cytokines is dependent on the JAK-STAT pathway. This compound, by inhibiting JAKs, is expected to suppress the differentiation and activation of Th2 cells, leading to a reduction in the production of these key inflammatory mediators.

Clinical studies in dogs with atopic dermatitis treated with this compound have shown a slight increase in relative lymphocyte counts.[6] However, a study in healthy dogs administered a high dose of this compound reported impaired CD4 T helper cell counts, which correlated with disease severity in the context of an opportunistic infection.[7] This suggests that while therapeutic doses may modulate T-cell function, higher doses could lead to more significant immunosuppressive effects.

Other Immune Cells

The JAK-STAT pathway is also active in other immune cells, including B-lymphocytes, monocytes, and eosinophils. Clinical observations in dogs treated with this compound have noted a decrease in neutrophils and eosinophils.[6] By inhibiting the signaling of cytokines that promote the survival and activation of these cells, this compound can reduce their contribution to the inflammatory infiltrate in the skin.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of JAK inhibitors like this compound.

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against specific JAK enzymes.

Principle: This assay measures the ability of a compound to inhibit the enzymatic activity of a purified kinase. The activity is typically quantified by measuring the phosphorylation of a substrate peptide.

Materials:

  • Purified recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes.

  • Kinase-specific substrate peptide.

  • ATP (Adenosine Triphosphate).

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT).

  • This compound (or other test compound) at various concentrations.

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay system, which measures ADP production).

  • Microplate reader.

Procedure:

  • Prepare a serial dilution of this compound in the assay buffer.

  • In a microplate, add the diluted this compound, the specific JAK enzyme, and the substrate peptide.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

  • Measure the signal (e.g., luminescence) using a microplate reader.

  • Calculate the percentage of inhibition for each concentration of this compound relative to a no-inhibitor control.

  • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Cellular Phospho-STAT (pSTAT) Assay

Objective: To assess the inhibitory effect of this compound on cytokine-induced STAT phosphorylation in whole blood or isolated immune cells.

Principle: This flow cytometry-based assay measures the level of phosphorylated STAT proteins within specific immune cell populations following cytokine stimulation in the presence or absence of a JAK inhibitor.

Materials:

  • Fresh whole blood or isolated peripheral blood mononuclear cells (PBMCs).

  • Cytokine for stimulation (e.g., IL-6 for pSTAT3, IL-2 for pSTAT5).

  • This compound at various concentrations.

  • Fixation and permeabilization buffers.

  • Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD3, CD4, CD8, CD19) and intracellular phospho-STAT proteins (e.g., anti-pSTAT3, anti-pSTAT5).

  • Flow cytometer.

Procedure:

  • Pre-incubate whole blood or PBMCs with serially diluted this compound for a specified time (e.g., 1 hour) at 37°C.

  • Stimulate the cells with a specific cytokine for a short period (e.g., 15 minutes) at 37°C.

  • Fix the cells to preserve the phosphorylation state of the proteins.

  • Lyse the red blood cells (if using whole blood).

  • Permeabilize the cells to allow for intracellular antibody staining.

  • Stain the cells with a cocktail of antibodies against cell surface markers and the target phospho-STAT protein.

  • Acquire the data on a flow cytometer.

  • Gate on the immune cell populations of interest (e.g., CD4+ T cells, B cells) and quantify the median fluorescence intensity (MFI) of the phospho-STAT signal.

  • Calculate the percentage of inhibition of STAT phosphorylation for each this compound concentration and determine the IC50.

The following diagram illustrates a typical workflow for a cellular pSTAT assay.

Start Start: Whole Blood/PBMCs Pre_incubation Pre-incubation with This compound Start->Pre_incubation Stimulation Cytokine Stimulation Pre_incubation->Stimulation Fixation Fixation Stimulation->Fixation Lysis_Perm Lysis/Permeabilization Fixation->Lysis_Perm Staining Antibody Staining Lysis_Perm->Staining Acquisition Flow Cytometry Acquisition Staining->Acquisition Analysis Data Analysis: Gating & MFI Quantification Acquisition->Analysis

Figure 2: Experimental workflow for a cellular pSTAT assay.
T-Cell Proliferation Assay

Objective: To evaluate the effect of this compound on the proliferation of T-cells following activation.

Principle: T-cell proliferation can be measured by various methods, including the incorporation of a labeled nucleotide (e.g., [3H]-thymidine) into newly synthesized DNA or by the dilution of a cell-permeant fluorescent dye (e.g., CFSE).

Materials:

  • Isolated PBMCs or purified T-cells.

  • T-cell activators (e.g., anti-CD3 and anti-CD28 antibodies, or a mitogen like Concanavalin A).

  • This compound at various concentrations.

  • Cell culture medium and supplements.

  • Proliferation detection reagent (e.g., [3H]-thymidine and a scintillation counter, or CFSE and a flow cytometer).

Procedure (CFSE method):

  • Label PBMCs or T-cells with CFSE according to the manufacturer's protocol.

  • Plate the labeled cells in a microplate pre-coated with anti-CD3 antibody.

  • Add soluble anti-CD28 antibody and serially diluted this compound to the wells.

  • Culture the cells for 3-5 days at 37°C in a CO2 incubator.

  • Harvest the cells and analyze them by flow cytometry.

  • Quantify the percentage of cells that have undergone division by measuring the dilution of the CFSE fluorescence.

  • Determine the effect of this compound on T-cell proliferation by comparing the proliferation in treated versus untreated wells.

Cytokine Production Assay

Objective: To measure the effect of this compound on the production of specific cytokines by immune cells.

Principle: Cytokine levels in cell culture supernatants can be quantified using sensitive immunoassays such as ELISA (Enzyme-Linked Immunosorbent Assay) or multiplex bead-based assays.

Materials:

  • Isolated PBMCs or specific immune cell populations.

  • Cell stimulants (e.g., LPS for monocytes, anti-CD3/CD28 for T-cells).

  • This compound at various concentrations.

  • Cell culture medium.

  • ELISA or multiplex assay kits for the cytokines of interest (e.g., IL-6, TNF-α, IL-4, IFN-γ).

  • Microplate reader.

Procedure:

  • Culture immune cells in the presence of a stimulant and varying concentrations of this compound for a specified period (e.g., 24-48 hours).

  • Collect the cell culture supernatants.

  • Perform the ELISA or multiplex assay according to the manufacturer's instructions to quantify the concentration of the target cytokines.

  • Analyze the data to determine the dose-dependent inhibition of cytokine production by this compound.

Conclusion

This compound is a potent inhibitor of the JAK-STAT signaling pathway, which is central to the cellular mechanisms underlying allergic and atopic dermatitis. By blocking the function of JAK enzymes, this compound effectively downregulates the signaling of numerous pro-inflammatory and pruritogenic cytokines. This leads to a reduction in the activation and function of key immune cells, such as T-lymphocytes and eosinophils, thereby alleviating the clinical signs of the disease. While there is some ambiguity regarding its precise selectivity profile, its efficacy in a clinical setting highlights the therapeutic potential of targeting the JAK-STAT pathway. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of this compound and other JAK inhibitors in the field of immunology and drug development.

References

Ilunocitinib: A Technical Guide to its Discovery and Chemical Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ilunocitinib, a novel Janus kinase (JAK) inhibitor, has emerged as a significant therapeutic agent in veterinary medicine for the management of allergic and atopic dermatitis in dogs. Initially investigated by Pfizer under the designation PF-04965842 for human atopic dermatitis, its development trajectory shifted towards veterinary applications under Elanco Animal Health, culminating in its approval as Zenrelia™. This document provides a comprehensive overview of the discovery, mechanism of action, and a detailed examination of the chemical synthesis of this compound. It includes a compilation of quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows to serve as a technical resource for researchers and professionals in drug development.

Discovery and Development

The journey of this compound began in the laboratories of Pfizer, where it was identified as PF-04965842, a promising oral JAK1 inhibitor for the treatment of moderate-to-severe atopic dermatitis in humans. In February 2018, the U.S. Food and Drug Administration (FDA) granted Breakthrough Therapy designation to PF-04965842 for this indication, recognizing its potential to offer a substantial improvement over existing therapies.[1][2] Pfizer advanced the compound into a Phase 3 global development program named JADE (JAK1 Atopic Dermatitis Efficacy and Safety).[1][3]

Subsequently, the development focus for this molecule pivoted to veterinary medicine. Elanco Animal Health acquired the compound and spearheaded its development for canine allergic and atopic dermatitis.[4] Marketed under the brand name Zenrelia™, this compound received approval from the U.S. FDA in September 2024 and a positive opinion from the European Union's Committee for Veterinary Medicinal Products (CVMP) in June 2025, with full marketing authorization anticipated shortly thereafter.[5][6][7][8][9]

Mechanism of Action: JAK-STAT Signaling Inhibition

This compound exerts its therapeutic effect by inhibiting the Janus kinase (JAK) family of enzymes, which are critical components of the JAK-STAT signaling pathway. This pathway is central to the signal transduction of numerous cytokines involved in inflammation, pruritus (itching), and allergic responses.[10] When a cytokine binds to its receptor, it brings associated JAKs into close proximity, leading to their autophosphorylation and activation. Activated JAKs then phosphorylate the cytokine receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Once docked, STATs are phosphorylated by the JAKs, dimerize, and translocate to the nucleus to regulate the transcription of target genes.[10]

This compound interrupts this cascade by blocking the activity of JAKs. While it is often described as a non-selective JAK inhibitor in veterinary literature, in vitro data for the parent compound, PF-04965842, indicates a degree of selectivity, particularly for JAK1.[11] The inhibition of JAK1 is thought to modulate the signaling of multiple cytokines implicated in the pathophysiology of atopic dermatitis, including interleukin (IL)-4, IL-13, IL-31, and interferon-gamma.[1][3]

Signaling Pathway Diagram

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Pro-inflammatory Cytokine (e.g., IL-4, IL-13, IL-31) Receptor Cytokine Receptor Cytokine->Receptor Binding JAK1 JAK1 Receptor->JAK1 Activation JAK_other JAK2 / TYK2 Receptor->JAK_other Activation STAT STAT JAK1->STAT Phosphorylation JAK_other->STAT Phosphorylation pSTAT pSTAT STAT_dimer STAT Dimer pSTAT->STAT_dimer Dimerization Gene Gene Transcription (Inflammation, Pruritus) STAT_dimer->Gene Translocation & Regulation This compound This compound This compound->JAK1 Inhibition This compound->JAK_other Inhibition

Caption: The JAK-STAT signaling pathway and the inhibitory action of this compound.

Quantitative Data

In Vitro Kinase Inhibition

The inhibitory activity of PF-04965842 (this compound) against different JAK isoforms is summarized below.

Kinase TargetIC50 (nM)
JAK129
JAK2803
JAK3>10000
TYK21250
Data sourced from New Drug Approvals.
Pharmacokinetic Parameters in Dogs

The pharmacokinetic profile of this compound has been characterized in dogs following both intravenous and oral administration.

ParameterValue (Fed State)Value (Fasted State)
Oral Administration (0.8 mg/kg)
Bioavailability (%)8061
Cmax (ng/mL)268122
AUCinf (h*ng/mL)1330869
Tmax (hours)1 - 41 - 4
Elimination Half-life (hours)5.05.4
Intravenous Administration (0.8 mg/kg)
Plasma Clearance (L/h/kg)0.437-
Volume of Distribution (L/kg)1.58-
Terminal Half-life (hours)4.4-
Data compiled from studies published in the Journal of Veterinary Pharmacology and Therapeutics and regulatory filings.[11][12]
Clinical Efficacy in Dogs with Atopic Dermatitis

Clinical trials in client-owned dogs with atopic dermatitis have demonstrated the efficacy of this compound in reducing pruritus and skin lesions.

Efficacy Endpoint (at Day 28)This compound (0.6-0.8 mg/kg once daily)Placebo
Treatment Success (% of dogs with ≥50% reduction in PVAS or CADESI-04 score)83%31%
Clinical Remission of Pruritus (% of dogs with PVAS < 2)51.8%12.7%
PVAS: Pruritus Visual Analog Scale; CADESI-04: Canine Atopic Dermatitis Extent and Severity Index, 4th iteration. Data from multicentre, double-masked, randomised, placebo-controlled clinical trials.[13][14]

In a head-to-head comparison with oclacitinib, another JAK inhibitor, this compound demonstrated significantly better control of pruritus and skin lesions from day 28 to day 112 of the study.[15]

Chemical Synthesis

The chemical synthesis of this compound, with the IUPAC name 2-(1-(cyclopropanesulfonyl)-3-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)azetidin-3-yl)acetonitrile, involves a multi-step process. The core structure features a pyrrolo[2,3-d]pyrimidine moiety linked to an azetidine ring via a pyrazole linker. While the exact industrial synthesis is proprietary, a plausible synthetic route can be constructed based on patent literature, particularly from patents describing the synthesis of structurally related JAK inhibitors like baricitinib and the parent patent for this compound (WO2009114512A1).[16][17][18]

The synthesis can be logically divided into the preparation of key intermediates: the protected 4-chloropyrrolo[2,3-d]pyrimidine, and the functionalized azetidine core, followed by their coupling and final deprotection.

Probable Chemical Synthesis Workflow

Chemical_Synthesis cluster_pyrimidine_synthesis Pyrrolo[2,3-d]pyrimidine Intermediate Synthesis cluster_azetidine_synthesis Azetidine Intermediate Synthesis cluster_coupling Coupling and Final Product Formation start1 Pyrrolo[2,3-d]pyrimidin-4-one step1 Chlorination (e.g., POCl3) start1->step1 intermediate1 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine step1->intermediate1 step2 Protection (e.g., SEM-Cl) intermediate1->step2 protected_pyrimidine Protected 4-Chloropyrrolo[2,3-d]pyrimidine step2->protected_pyrimidine coupling Suzuki or Buchwald-Hartwig Coupling protected_pyrimidine->coupling start2 1-Boc-3-azetidinone step3 Horner-Wadsworth-Emmons Reaction start2->step3 intermediate2 1-Boc-3-(cyanomethylene)azetidine step3->intermediate2 step4 Michael Addition with Pyrazole intermediate2->step4 intermediate3 3-(Pyrazol-1-yl)-3-(cyanomethyl)azetidine step4->intermediate3 step5 N-Boc Deprotection (e.g., TFA) intermediate3->step5 intermediate4 Azetidine Core step5->intermediate4 step6 Sulfonylation (Cyclopropanesulfonyl chloride) intermediate4->step6 functionalized_azetidine Functionalized Azetidine-Pyrazole step6->functionalized_azetidine functionalized_azetidine->coupling protected_this compound Protected this compound coupling->protected_this compound deprotection Deprotection (e.g., TBAF) protected_this compound->deprotection final_product This compound deprotection->final_product

Caption: A plausible workflow for the chemical synthesis of this compound.

Experimental Protocols

In Vitro JAK Kinase Inhibition Assay (General Protocol)

This protocol outlines a typical microfluidic assay used to determine the in vitro potency of a compound against JAK family kinases.

  • Enzyme and Substrate Preparation: Recombinant human kinase domains for JAK1, JAK2, JAK3, and TYK2 are used. A fluorescently labeled synthetic peptide serves as the substrate.

  • Reaction Mixture: Reaction mixtures are prepared containing the specific JAK enzyme, 1 µM of the peptide substrate, and 1 mM ATP. Enzyme concentrations and incubation times are optimized to achieve a 20-30% conversion of the substrate to its phosphorylated product.

  • Compound Incubation: this compound is serially diluted and added to the reaction mixtures to determine its inhibitory concentration (IC50).

  • Reaction Termination: The kinase reaction is terminated by the addition of a stop buffer containing EDTA.

  • Analysis: The amount of phosphorylated versus non-phosphorylated peptide is quantified using a microfluidic capillary electrophoresis system (e.g., Caliper Life Sciences). The IC50 value is calculated from the dose-response curve.

This protocol is based on methodologies described for similar kinase inhibitor assays.[19]

Canine Atopic Dermatitis Clinical Trial Protocol

This protocol describes the methodology for a multicentre, double-masked, randomised, placebo-controlled clinical trial to evaluate the efficacy and safety of this compound in dogs.

  • Study Population: Client-owned dogs (≥ 12 months of age) with a confirmed diagnosis of atopic dermatitis are enrolled.

  • Randomization and Blinding: Dogs are randomly assigned to receive either this compound tablets (at a dose of 0.6-0.8 mg/kg) or placebo tablets, administered orally once daily for a predefined period (e.g., 112 days). Both owners and investigators are blinded to the treatment allocation.

  • Efficacy Assessments:

    • Pruritus Assessment: Dog owners assess the level of itch using a Pruritus Visual Analog Scale (PVAS), typically on a daily basis.

    • Skin Lesion Assessment: Investigators assess the extent and severity of skin lesions at scheduled visits (e.g., Day 0, 14, 28, 56, 112) using the Canine Atopic Dermatitis Extent and Severity Index, 4th iteration (CADESI-04).

  • Primary Endpoints:

    • Treatment Success: Defined as the percentage of dogs achieving a ≥50% reduction from their baseline PVAS or CADESI-04 score by a specific time point (e.g., Day 28).

    • Clinical Remission: Defined as the percentage of dogs achieving a PVAS score below a certain threshold (e.g., <2) or a CADESI-04 score below a threshold (e.g., <10).

  • Safety Assessments: Adverse events are monitored and recorded throughout the study period through veterinary examinations and owner reporting.

  • Statistical Analysis: The proportion of dogs meeting the primary endpoints in the this compound group is compared to the placebo group using appropriate statistical tests (e.g., Chi-squared test).

Clinical Trial Workflow Diagram

Clinical_Trial_Workflow cluster_treatment Treatment Phase (112 Days) start Enrollment (Client-owned dogs with Atopic Dermatitis) screening Screening & Baseline Assessment (PVAS, CADESI-04) start->screening randomization Randomization (Double-Blinded) screening->randomization group_ilu This compound Group (0.6-0.8 mg/kg once daily) randomization->group_ilu group_placebo Placebo Group (once daily) randomization->group_placebo follow_up Follow-up Assessments (Days 14, 28, 56, 112) group_ilu->follow_up group_placebo->follow_up endpoint Primary Endpoint Analysis (Day 28) - Treatment Success (%) - Clinical Remission (%) follow_up->endpoint safety Safety Monitoring (Adverse Event Reporting) follow_up->safety final_analysis Final Analysis (Day 112) endpoint->final_analysis safety->final_analysis

Caption: Workflow of a typical clinical trial for this compound in canine atopic dermatitis.

Conclusion

This compound represents a valuable addition to the therapeutic landscape for canine allergic skin diseases. Its development from a human health candidate to a veterinary medicine highlights the potential for cross-species application of targeted therapies. As a potent inhibitor of the JAK-STAT signaling pathway, it effectively mitigates the clinical signs of pruritus and inflammation. The data presented in this guide, from in vitro kinase inhibition and pharmacokinetics to clinical efficacy, provide a solid foundation for understanding its pharmacological profile. The outlined synthetic pathway, derived from public domain information, offers a logical approach to its chemical construction. This technical guide serves as a consolidated resource for scientists and researchers, facilitating further investigation and development in the field of kinase inhibitors.

References

Preclinical Pharmacology of Ilunocitinib: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ilunocitinib, also known by its development code LY3411067, is a novel, orally active, non-selective Janus kinase (JAK) inhibitor.[1][2] It has been developed for the control of pruritus and atopic dermatitis in dogs.[2] This technical guide provides an in-depth overview of the preclinical pharmacology of this compound, focusing on its mechanism of action, in vitro and in vivo pharmacology, pharmacokinetics, and safety profile.

Mechanism of Action: Inhibition of the JAK-STAT Signaling Pathway

This compound modulates the immune response by inhibiting the Janus kinase (JAK) family of enzymes, which are critical components of the JAK-STAT (Signal Transducer and Activator of Transcription) signaling pathway.[1] This pathway is central to the signaling of numerous cytokines and growth factors involved in inflammation, immunity, and hematopoiesis.[1]

The binding of a cytokine to its receptor on the cell surface triggers the activation of associated JAKs. Activated JAKs then phosphorylate the receptor, creating docking sites for STAT proteins. Subsequently, STATs are phosphorylated by JAKs, leading to their dimerization and translocation to the nucleus, where they modulate the transcription of target genes.

This compound exerts its therapeutic effect by blocking the ATP-binding site of JAKs, thereby preventing the phosphorylation and activation of STATs. This disruption of the signaling cascade leads to a reduction in the expression of pro-inflammatory and pruritogenic cytokines.[1] Preclinical data indicate that this compound can inhibit the signaling of cytokines involved in allergic responses, such as Interleukin-2 (IL-2), IL-6, IL-13, and Interferon-gamma (IFN-γ).[1]

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Cytokine Cytokine Receptor Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates pJAK JAK-P JAK->pJAK Autophosphorylation STAT STAT pJAK->STAT Phosphorylates pSTAT STAT-P STAT->pSTAT pSTAT_dimer STAT-P Dimer pSTAT->pSTAT_dimer Dimerization Nucleus Nucleus pSTAT_dimer->Nucleus Translocation Gene_Transcription Gene Transcription (Pro-inflammatory Cytokines) Nucleus->Gene_Transcription Modulates This compound This compound This compound->JAK Inhibits

Figure 1: this compound's Inhibition of the JAK-STAT Signaling Pathway

In Vitro Pharmacology

This compound is a non-selective JAK inhibitor with high potency for JAK1, JAK2, and Tyrosine Kinase 2 (TYK2).[1][3] While some sources describe it as having selective inhibition of JAK1 over other JAK isoforms, it is more broadly characterized as a non-selective inhibitor within the JAK family.[1]

Kinase Inhibition Profile

Quantitative data on the half-maximal inhibitory concentration (IC50) of this compound against the JAK isoforms is summarized in the table below.

Target KinaseIC50 (nM)Potency ClassReference
JAK1 ~10-20High[1]
JAK2 Data not availableHigh[1][3]
JAK3 Data not availableNot explicitly detailed[1]
TYK2 Data not availableHigh[1][3]

Note: While described as having high potency, specific IC50 values for JAK2 and TYK2 are not publicly available.

Experimental Protocols: In Vitro Kinase Assays

Detailed experimental protocols for the in vitro kinase assays used to determine the IC50 values for this compound are not publicly available. Generally, such assays involve the following steps:

Recombinant_JAK Recombinant JAK Enzyme Incubation Incubation Recombinant_JAK->Incubation Substrate Peptide/Protein Substrate Substrate->Incubation ATP ATP (Energy Source) ATP->Incubation This compound This compound (Test Compound) This compound->Incubation Detection Detection of Phosphorylated Substrate Incubation->Detection Data_Analysis Data Analysis (IC50 Calculation) Detection->Data_Analysis

Figure 2: General Workflow for an In Vitro Kinase Assay
  • Enzyme and Substrate Preparation : Recombinant human or canine JAK enzymes and a suitable peptide or protein substrate are prepared in an appropriate buffer.

  • Compound Dilution : this compound is serially diluted to a range of concentrations.

  • Kinase Reaction : The JAK enzyme, substrate, ATP, and varying concentrations of this compound are incubated together to allow the phosphorylation reaction to occur.

  • Detection : The amount of phosphorylated substrate is quantified using methods such as radioisotope incorporation, fluorescence polarization, or specific antibodies.

  • Data Analysis : The percentage of inhibition at each concentration of this compound is calculated, and the data are fitted to a dose-response curve to determine the IC50 value.

In Vivo Pharmacology: Canine Models of Atopic Dermatitis

The efficacy of this compound has been evaluated in client-owned dogs with atopic dermatitis in randomized, double-masked, placebo-controlled clinical trials.[4][5]

Efficacy in Canine Atopic Dermatitis

In a study of 268 client-owned dogs with atopic dermatitis, this compound administered orally at a dose of 0.6-0.8 mg/kg once daily for up to 112 days was shown to be effective in reducing pruritus and skin lesions.[4] Treatment success, defined as a ≥50% reduction from baseline in either the Pruritus Visual Analog Scale (PVAS) or the Canine Atopic Dermatitis Extent and Severity Index (CADESI-04) score on Day 28, was significantly higher in the this compound-treated group compared to the placebo group.[4]

Another study compared the efficacy and safety of this compound (0.6-0.8 mg/kg once daily) to oclacitinib (0.4-0.6 mg/kg twice daily for 14 days, then once daily) in 338 dogs with atopic dermatitis for up to 112 days.[6] Both treatments showed similar reductions in pruritus and CADESI-04 scores from Day 0 to Day 14.[6] However, from Day 28 to Day 112, the mean PVAS and CADESI-04 scores were significantly lower in the this compound group.[6]

Table 2: Summary of Efficacy Data in Canine Atopic Dermatitis

Study DesignDosePrimary EndpointKey FindingsReference
Randomized, placebo-controlled0.6-0.8 mg/kg once daily≥50% reduction in PVAS or CADESI-04 at Day 28Treatment success was significantly higher with this compound compared to placebo.[4]
Randomized, active-controlled (oclacitinib)0.6-0.8 mg/kg once dailyNon-inferiority to oclacitinib at Day 28This compound was non-inferior to oclacitinib at Day 28 and showed significantly better control of pruritus and skin lesions from Day 28 to Day 112.[6]
Experimental Protocols: Canine Atopic Dermatitis Studies

The general protocol for these studies involved the following:

Enrollment Enrollment of Client-Owned Dogs with Atopic Dermatitis Randomization Randomization Enrollment->Randomization Treatment Treatment Administration (this compound, Placebo, or Active Control) Randomization->Treatment Assessment Regular Assessment of Pruritus (PVAS) and Skin Lesions (CADESI-04) Treatment->Assessment Safety_Monitoring Safety Monitoring (Adverse Events, Clinical Pathology) Treatment->Safety_Monitoring Data_Analysis Statistical Analysis of Efficacy and Safety Data Assessment->Data_Analysis Safety_Monitoring->Data_Analysis

Figure 3: General Workflow for Canine Atopic Dermatitis Clinical Trials
  • Inclusion Criteria : Client-owned dogs aged ≥12 months with a diagnosis of atopic dermatitis, moderate to severe pruritus (PVAS score ≥6.0), and at least mild skin lesions (CADESI-04 score of ≥35) were enrolled.[7]

  • Randomization and Blinding : Dogs were randomly assigned to receive this compound, placebo, or an active control in a double-masked fashion.

  • Dosing : this compound was administered orally at a dose of 0.6-0.8 mg/kg once daily.

  • Efficacy Assessments : Pruritus was assessed by the owners using the Pruritus Visual Analog Scale (PVAS), and skin lesions were evaluated by veterinarians using the Canine Atopic Dermatitis Extent and Severity Index, 4th iteration (CADESI-04).

  • Safety Monitoring : Adverse events were recorded throughout the study, and clinical pathology was evaluated at specified time points.

Pharmacokinetics

The pharmacokinetic profile of this compound has been characterized in dogs following both intravenous and oral administration.[8][9][10]

Table 3: Pharmacokinetic Parameters of this compound in Dogs

ParameterIntravenous AdministrationOral Administration (Fasted)Oral Administration (Fed)Reference
Dose 0.4 mg/kg0.8 mg/kg0.8 mg/kg[8][9][10]
Clearance (CL) 0.437 L/h/kg--[8][9][10]
Volume of Distribution (Vd) 1.58 L/kg--[8][9][10]
Terminal Half-life (t1/2) 4.4 h3.6 h-[8][9][10][11]
Time to Maximum Concentration (Tmax) -1-4 h1-4 h[8][9][10]
Bioavailability (F) -61%80%[8][9][10]

This compound is rapidly absorbed after oral administration, with peak plasma concentrations reached between 1 and 4 hours.[8][9][10] The bioavailability is higher in fed dogs compared to fasted dogs.[8][9][10] The drug has a low plasma clearance and a terminal half-life of approximately 4.4 hours after intravenous administration.[8][9][10] No clinically relevant accumulation was observed with daily dosing.[8][9][10]

Experimental Protocols: Pharmacokinetic Studies in Dogs

Pharmacokinetic studies in dogs typically involve the following:

  • Animal Model : Healthy Beagle dogs are used.

  • Dosing : A single dose of this compound is administered either intravenously or orally (in both fed and fasted states).

  • Blood Sampling : Serial blood samples are collected at predetermined time points after dosing.

  • Plasma Analysis : Plasma concentrations of this compound are measured using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[8][9][10]

  • Pharmacokinetic Analysis : The plasma concentration-time data are used to calculate key pharmacokinetic parameters.

Safety Pharmacology

A six-month safety study in healthy Beagle dogs demonstrated that this compound was well-tolerated when administered orally once daily at doses up to 4.0 mg/kg (5 times the maximum recommended dose).[8][12]

Key Findings from the 6-Month Safety Study in Dogs:

  • No adverse effects on body weight, food consumption, physical and neurological examinations, urinalysis, or ophthalmoscopic examinations were observed.[8][12]

  • Clinical findings at higher doses included skin lesions, which is consistent with the known pharmacology of JAK inhibitors.[8][12]

  • Minimal changes in hematological parameters (marginally decreased red cell mass, lower eosinophils) and clinical chemistry (higher C-reactive protein, total protein, and fibrinogen; lower albumin) were noted at higher doses.[8][12]

Dedicated safety pharmacology studies evaluating the effects of this compound on the cardiovascular, respiratory, and central nervous systems have not been made publicly available. However, the 6-month study in dogs included clinical observations of the cardiovascular and respiratory systems, as well as neurological examinations, with no significant findings at the therapeutic dose.[8]

Conclusion

This compound is a non-selective Janus kinase inhibitor with high potency against JAK1, JAK2, and TYK2. Its mechanism of action involves the inhibition of the JAK-STAT signaling pathway, leading to a reduction in the production of pro-inflammatory and pruritogenic cytokines. Preclinical studies in dogs have demonstrated its efficacy in reducing the clinical signs of atopic dermatitis. Pharmacokinetic studies have shown that this compound is rapidly absorbed orally and has a suitable profile for once-daily dosing. Long-term safety studies in dogs have indicated that it is well-tolerated at and above the therapeutic dose. This comprehensive preclinical profile supports the clinical use of this compound for the management of allergic skin diseases in dogs. Further research to fully elucidate its selectivity profile and pharmacodynamic effects at the cellular level would be beneficial.

References

Ilunocitinib: A Technical Profile of a Pan-Janus Kinase Inhibitor Targeting JAK1, JAK2, and TYK2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ilunocitinib, also known as LY3411067, is a small molecule inhibitor targeting the Janus kinase (JAK) family of enzymes.[1][2] Developed for veterinary use, it is indicated for the control of pruritus (itching) associated with allergic and atopic dermatitis in dogs.[3][4][5][6] this compound functions by modulating the immune response through the inhibition of the JAK-STAT (Signal Transducer and Activator of Transcription) signaling pathway, a critical mechanism for numerous cytokines and growth factors involved in inflammation and immune cell function.[1][7] This document provides an in-depth technical guide on the target profile of this compound, with a specific focus on its activity against JAK1, JAK2, and Tyrosine Kinase 2 (TYK2).

Target Profile and Potency

This compound is characterized as a non-selective JAK inhibitor with high in vitro potency against JAK1, JAK2, and TYK2.[1][8][9] This broad-spectrum activity allows it to block the signaling of a multitude of cytokines crucial to the inflammatory cascade, including those involved in allergic responses such as Interleukin-2 (IL-2), IL-6, IL-13, and Interferon-gamma (IFN-γ).[1][2] While potent against JAK1, JAK2, and TYK2, some data suggests a degree of selectivity for JAK1 over other isoforms, with high selectivity noted over JAK3.[1][2] This profile aims to achieve therapeutic efficacy in reducing inflammation and pruritus while potentially mitigating side effects associated with the inhibition of other kinases.[2]

Quantitative Data: In Vitro Inhibition

The following table summarizes the available quantitative and qualitative data on the inhibitory potency of this compound against its primary targets. It is important to note that some specific IC50 values for JAK2 and TYK2 are from unpublished data but are consistently described as being in a potent range.[9][10]

Target KinasePotency (IC50)Description of Activity
JAK1 ~10–20 nM[1][2]High Potency[1][8]
JAK2 UnpublishedHigh Potency[1][8][9]
TYK2 UnpublishedHigh Potency[1][8][9]
JAK3 UnpublishedHigh selectivity of JAK1 over JAK3 is noted[1][2]

Signaling Pathway: The JAK-STAT Cascade

The JAK-STAT pathway is a principal signaling mechanism for a wide array of cytokines and interferons.[1] The pathway is integral to the regulation of immune responses, inflammation, and hematopoiesis.[1] this compound exerts its therapeutic effect by inhibiting key kinases within this cascade.

The process begins when a cytokine binds to its specific cell surface receptor, leading to the activation of receptor-associated JAKs. These activated JAKs then phosphorylate the receptor, creating docking sites for STAT proteins. The STATs are subsequently phosphorylated by the JAKs, causing them to dimerize and translocate to the nucleus, where they act as transcription factors to regulate gene expression.[11][12] this compound disrupts this process at the level of JAK phosphorylation.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK1 JAK1 Receptor->JAK1 2. Activation JAK2 JAK2 Receptor->JAK2 TYK2 TYK2 Receptor->TYK2 STAT STAT JAK1->STAT 3. Phosphorylation JAK2->STAT TYK2->STAT pSTAT pSTAT STAT->pSTAT STAT_dimer STAT Dimer pSTAT->STAT_dimer 4. Dimerization Gene Gene Transcription STAT_dimer->Gene 5. Translocation & Transcription This compound This compound This compound->JAK1 Inhibition This compound->JAK2 This compound->TYK2

Caption: The JAK-STAT signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The potency and selectivity of JAK inhibitors like this compound are determined through a combination of biochemical and cellular assays. These assays are crucial for characterizing the inhibitor's mechanism of action and its effects in a biological context.

Protocol 1: In Vitro Biochemical Kinase Assay

In vitro kinase assays provide a direct and quantitative method to measure the inhibitory activity of a compound against purified enzymes.[13][14]

Objective: To determine the IC50 value of this compound for JAK1, JAK2, and TYK2.

Methodology:

  • Enzyme and Substrate Preparation: Recombinant human JAK1, JAK2, and TYK2 enzymes are expressed and purified, typically from insect cells.[13] A suitable peptide substrate for the kinase is also prepared.

  • Assay Reaction: The assay is performed in a multi-well plate format. Each well contains the purified JAK enzyme, the peptide substrate, and ATP in a buffered solution.

  • Compound Addition: this compound is serially diluted and added to the wells to achieve a range of concentrations. Control wells receive a vehicle (e.g., DMSO) without the inhibitor.

  • Incubation: The reaction plates are incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) to allow the kinase to phosphorylate the substrate.[15]

  • Detection: The amount of substrate phosphorylation (or ADP produced) is quantified. Common detection methods include:

    • Radiometric Assays: Using radiolabeled ATP ([γ-³²P]ATP) and measuring the incorporation of the radiolabel into the substrate.[14]

    • Fluorescence/Luminescence Assays: Using technologies like Transcreener®, which immunodetects the ADP produced during the kinase reaction, generating a fluorescent signal.[15]

  • Data Analysis: The enzyme activity at each inhibitor concentration is calculated relative to the control. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is determined by fitting the data to a dose-response curve.

Protocol 2: Cell-Based Phospho-STAT (pSTAT) Functional Assay

Cellular assays are more physiologically relevant as they measure the inhibitor's activity within the complex environment of a living cell.[16]

Objective: To assess the ability of this compound to inhibit cytokine-induced STAT phosphorylation in a cellular context.

Methodology:

  • Cell Culture: A suitable cell line that expresses the target JAKs and cytokine receptors is used. For example, Ba/F3 cells engineered to express specific JAKs are a common model.[17] Alternatively, peripheral blood mononuclear cells (PBMCs) can be used.[17]

  • Compound Treatment: Cells are pre-incubated with various concentrations of this compound or a vehicle control.

  • Cytokine Stimulation: The cells are then stimulated with a specific cytokine known to signal through the JAK pathway of interest (e.g., IL-6 for JAK1/JAK2, IFN-α for JAK1/TYK2).[12]

  • Cell Lysis and Fixation: After a short stimulation period, the reaction is stopped, and the cells are fixed and permeabilized to allow for intracellular antibody staining.

  • Detection of pSTAT: The level of phosphorylated STAT is measured using methods like:

    • Flow Cytometry: Cells are stained with a fluorescently-labeled antibody specific to the phosphorylated form of a particular STAT protein (e.g., anti-pSTAT3). The fluorescence intensity of individual cells is then measured.[12]

    • ELISA or AlphaScreen: Cell lysates are analyzed using immunoassay techniques to quantify the total amount of pSTAT.[17][18]

  • Data Analysis: The inhibition of STAT phosphorylation is calculated for each this compound concentration relative to the cytokine-stimulated control. An IC50 value is then derived from a dose-response curve.

Assay_Workflow A 1. Plate Cells (e.g., Ba/F3 or PBMCs) B 2. Add Serially Diluted This compound A->B C 3. Pre-incubate B->C D 4. Stimulate with Cytokine (e.g., IL-6) C->D E 5. Fix, Permeabilize, and Stain for pSTAT D->E F 6. Analyze via Flow Cytometry E->F G 7. Calculate IC50 from Dose-Response Curve F->G

Caption: Workflow for a cell-based pSTAT functional assay.

Selectivity and Target Relationships

The selectivity of a JAK inhibitor is a critical aspect of its pharmacological profile, influencing both its efficacy and safety.[19] While this compound is described as a non-selective inhibitor of JAK1, JAK2, and TYK2, it exhibits minimal impact on other protein and lipid kinases, indicating a degree of selectivity for the JAK family.[1] Furthermore, it is noted to have high selectivity for JAK1 over JAK3, an important distinction as JAK3 is predominantly expressed in hematopoietic cells and its inhibition is linked to immunosuppressive effects.[1][2][19]

The diagram below illustrates the primary and secondary relationships of this compound's inhibitory activity within the JAK family.

Target_Profile cluster_primary Primary Targets (High Potency) cluster_secondary Lower Affinity Target This compound This compound JAK1 JAK1 This compound->JAK1 Strong Inhibition JAK2 JAK2 This compound->JAK2 Strong Inhibition TYK2 TYK2 This compound->TYK2 Strong Inhibition JAK3 JAK3 This compound->JAK3 Weak Inhibition

Caption: Target inhibition profile of this compound within the JAK family.

Conclusion

This compound is a potent, orally administered Janus kinase inhibitor with a target profile encompassing JAK1, JAK2, and TYK2. Its mechanism of action is centered on the disruption of the JAK-STAT signaling pathway, which is fundamental to the activity of numerous pro-inflammatory and pruritogenic cytokines. The high potency against these three JAK isoforms provides a broad-spectrum inhibitory effect on cytokine signaling, which has been demonstrated to be effective in controlling the clinical signs of allergic and atopic dermatitis in dogs.[20][21][22] The characterization of its activity through established biochemical and cellular assays confirms its role as a pan-JAK inhibitor, with a degree of selectivity over JAK3. This technical profile provides a foundational understanding for researchers and professionals engaged in the development and study of JAK inhibitors for inflammatory and autoimmune diseases.

References

Investigating the Effects of Ilunocitinib on Cytokine Production: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ilunocitinib is a novel, non-selective Janus kinase (JAK) inhibitor demonstrating high potency against JAK1, JAK2, and tyrosine kinase 2 (TYK2). By modulating the JAK-STAT signaling pathway, this compound effectively disrupts the signaling of a multitude of pro-inflammatory, pruritogenic, and allergy-related cytokines. This technical guide provides an in-depth overview of the mechanism of action of this compound, its inhibitory effects on cytokine signaling, and detailed experimental protocols for assessing its activity. The information presented is intended to support researchers, scientists, and drug development professionals in their investigation of this compound and other JAK inhibitors.

Introduction to this compound and its Mechanism of Action

This compound is a small molecule inhibitor that targets the Janus kinase family of enzymes, which are critical components of intracellular signaling pathways for numerous cytokines and growth factors.[1] Specifically, this compound shows high potency for the inhibition of JAK1, JAK2, and TYK2.[1][2][3] This inhibition of JAK enzymes disrupts the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, which are key steps in the signaling cascade that leads to the transcription of genes involved in inflammation and immune responses.[1]

Preclinical data have indicated that this compound can inhibit the signaling of several important cytokines, including Interleukin-2 (IL-2), Interleukin-6 (IL-6), Interleukin-13 (IL-13), and Interferon-gamma (IFN-γ).[4] By blocking the signaling pathways of these cytokines, this compound effectively reduces the downstream inflammatory effects that they mediate.

Quantitative Data on this compound's Inhibitory Activity

The inhibitory potency of this compound has been characterized primarily through in vitro kinase assays. While specific IC50 values for the inhibition of cytokine production are not yet publicly available, the data on its inhibition of JAK enzymes provide a strong indication of its potential to affect downstream cytokine-mediated processes.

Target EnzymeIC50 ValuePotency ClassReference
JAK1 ~10–20 nMHigh[4]
JAK2 Not ReportedHigh[2][3][4]
TYK2 Not ReportedHigh[2][3][4]

Note: "High" potency for JAK2 and TYK2 is based on descriptive statements in the cited literature, as specific IC50 values have not been reported.[2][3][4]

Signaling Pathway of Cytokine Inhibition by this compound

The primary mechanism by which this compound inhibits cytokine function is through the disruption of the JAK-STAT signaling pathway. The following diagram illustrates this process:

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Cytokine Cytokine (e.g., IL-2, IL-6, IL-13, IFN-γ) Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK (JAK1, JAK2, TYK2) Receptor->JAK 2. Activation STAT_inactive STAT (inactive) JAK->STAT_inactive 3. Phosphorylation This compound This compound This compound->JAK Inhibition STAT_active p-STAT (active dimer) STAT_inactive->STAT_active 4. Dimerization Nucleus Nucleus STAT_active->Nucleus 5. Translocation Gene Gene Transcription (Pro-inflammatory mediators) Nucleus->Gene 6. Modulation

Figure 1: this compound's inhibition of the JAK-STAT signaling pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the effects of this compound on cytokine production and signaling.

In Vitro JAK Enzyme Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against specific JAK enzymes (JAK1, JAK2, TYK2).

Methodology:

  • Reagents and Materials:

    • Recombinant human JAK1, JAK2, and TYK2 enzymes.

    • ATP and a suitable peptide substrate.

    • This compound stock solution (in DMSO).

    • Assay buffer.

    • Kinase detection system (e.g., ADP-Glo™ Kinase Assay).

    • Microplate reader.

  • Procedure:

    • Prepare a serial dilution of this compound in assay buffer.

    • In a 96-well plate, add the JAK enzyme, the peptide substrate, and the various concentrations of this compound.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the kinase activity using a detection system that quantifies the amount of ADP produced.

    • Plot the percentage of kinase inhibition against the logarithm of the this compound concentration.

    • Calculate the IC50 value using a non-linear regression analysis.

Whole Blood Assay for Inhibition of Cytokine-Induced STAT Phosphorylation

Objective: To measure the inhibitory effect of this compound on the phosphorylation of STAT proteins in response to cytokine stimulation in a physiologically relevant matrix.

Methodology:

  • Reagents and Materials:

    • Freshly collected human or canine whole blood (with anticoagulant).

    • Recombinant cytokines (e.g., IL-2, IL-6, IFN-γ).

    • This compound stock solution (in DMSO).

    • Fixation and permeabilization buffers.

    • Fluorochrome-conjugated antibodies against phosphorylated STATs (e.g., anti-pSTAT1, anti-pSTAT3, anti-pSTAT5).

    • Flow cytometer.

  • Procedure:

    • Pre-incubate whole blood samples with various concentrations of this compound or vehicle control (DMSO) for a specified time (e.g., 1-2 hours) at 37°C.

    • Stimulate the blood samples with a specific cytokine to induce STAT phosphorylation.

    • After a short incubation period (e.g., 15-30 minutes) at 37°C, fix the cells to preserve the phosphorylation state.

    • Lyse the red blood cells and permeabilize the remaining leukocytes.

    • Stain the cells with fluorochrome-conjugated anti-pSTAT antibodies.

    • Acquire the samples on a flow cytometer and analyze the median fluorescence intensity (MFI) of the pSTAT signal in specific leukocyte populations (e.g., lymphocytes, monocytes).

    • Calculate the percentage of inhibition of STAT phosphorylation for each this compound concentration relative to the vehicle control.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_stimulation Stimulation & Staining cluster_analysis Data Acquisition & Analysis Blood Whole Blood Collection Incubate Pre-incubation with This compound Blood->Incubate Stimulate Cytokine Stimulation Incubate->Stimulate FixPerm Fixation & Permeabilization Stimulate->FixPerm Stain Antibody Staining (anti-pSTAT) FixPerm->Stain Flow Flow Cytometry Stain->Flow Analysis Data Analysis (MFI of pSTAT) Flow->Analysis

Figure 2: General workflow for the whole blood STAT phosphorylation assay.
In Vitro Cytokine Production Assay

Objective: To quantify the effect of this compound on the production and secretion of specific cytokines from stimulated immune cells.

Methodology:

  • Reagents and Materials:

    • Peripheral blood mononuclear cells (PBMCs) isolated from human or canine blood.

    • Cell culture medium.

    • Stimulating agent (e.g., phytohemagglutinin (PHA), lipopolysaccharide (LPS), or specific antigens).

    • This compound stock solution (in DMSO).

    • Enzyme-linked immunosorbent assay (ELISA) kits for the target cytokines (IL-2, IL-6, IL-13, IFN-γ).

    • Microplate reader.

  • Procedure:

    • Culture isolated PBMCs in a 96-well plate.

    • Treat the cells with various concentrations of this compound or vehicle control.

    • Add the stimulating agent to induce cytokine production.

    • Incubate the cells for a specified period (e.g., 24-48 hours) at 37°C in a CO2 incubator.

    • Collect the cell culture supernatants.

    • Measure the concentration of the target cytokines in the supernatants using specific ELISA kits according to the manufacturer's instructions.

    • Plot the cytokine concentration against the this compound concentration to determine the inhibitory effect.

Conclusion

This compound is a potent, non-selective inhibitor of JAK1, JAK2, and TYK2 that effectively modulates the signaling of key pro-inflammatory and allergy-related cytokines. The experimental protocols detailed in this guide provide a framework for the in-depth investigation of this compound's effects on cytokine production and signaling. Further research focusing on determining the specific IC50 values for cytokine production will be crucial for a more complete understanding of its pharmacological profile and for guiding its therapeutic applications. The continued study of this compound and other JAK inhibitors holds significant promise for the development of novel treatments for a range of immune-mediated and inflammatory diseases.

References

Ilunocitinib: A Technical Guide for Immunology and Inflammation Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ilunocitinib is a novel, non-selective Janus kinase (JAK) inhibitor demonstrating high potency against JAK1, JAK2, and Tyrosine Kinase 2 (TYK2).[1][2][3][4] By modulating the JAK-STAT signaling pathway, this compound effectively downregulates the activity of numerous pro-inflammatory and pruritogenic cytokines implicated in a range of immune-mediated and inflammatory conditions. This technical guide provides an in-depth overview of this compound, including its mechanism of action, key experimental data, and detailed protocols relevant to its application in immunology and inflammation research. The information presented is intended to support further investigation into the therapeutic potential of this compound.

Mechanism of Action: Inhibition of the JAK-STAT Signaling Pathway

This compound exerts its immunomodulatory effects by inhibiting the Janus kinase family of enzymes. These intracellular, non-receptor tyrosine kinases are critical components of the JAK-STAT signaling pathway, a primary conduit for a multitude of cytokines and growth factors to transmit signals from the cell membrane to the nucleus, culminating in the transcription of genes involved in inflammation and immune responses.[1]

The binding of a cytokine to its receptor on the cell surface leads to the activation of receptor-associated JAKs. These activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. The STATs are subsequently phosphorylated by the JAKs, leading to their dimerization and translocation to the nucleus, where they modulate gene expression.

This compound, by inhibiting JAK1, JAK2, and TYK2, effectively blocks this signaling cascade. This leads to a reduction in the inflammatory response by interfering with the signaling of key cytokines such as Interleukin-2 (IL-2), IL-4, IL-6, IL-13, IL-31, and Interferon-gamma (IFN-γ).[1][3]

JAK_STAT_Pathway Figure 1: this compound's Inhibition of the JAK-STAT Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Pro-inflammatory Cytokines (e.g., IL-6, IL-31) Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK (JAK1, JAK2, TYK2) Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates pSTAT Phosphorylated STAT (Dimer) STAT->pSTAT Dimerizes DNA DNA pSTAT->DNA Translocates & Binds This compound This compound This compound->JAK Inhibits Gene Gene Transcription (Inflammatory Mediators) DNA->Gene InVivo_Workflow Figure 2: Workflow for a Clinical Trial of this compound in Canine Atopic Dermatitis cluster_setup Study Setup cluster_treatment Treatment Phase (112 Days) cluster_assessment Assessment cluster_analysis Data Analysis Enrollment Enrollment of Dogs with Atopic Dermatitis Randomization Randomization Enrollment->Randomization Ilunocitinib_Group This compound Group (0.6-0.8 mg/kg/day) Randomization->Ilunocitinib_Group Placebo_Group Placebo Group Randomization->Placebo_Group PVAS Owner Assessment: Pruritus Visual Analog Scale (PVAS) Ilunocitinib_Group->PVAS CADESI Veterinarian Assessment: Canine Atopic Dermatitis Extent and Severity Index (CADESI-04) Ilunocitinib_Group->CADESI Safety Safety Monitoring (Adverse Events, Physical Exams) Ilunocitinib_Group->Safety Placebo_Group->PVAS Placebo_Group->CADESI Placebo_Group->Safety Analysis Statistical Comparison of Outcomes PVAS->Analysis CADESI->Analysis Safety->Analysis PK_Study_Workflow Figure 3: Workflow for a Pharmacokinetic Study of this compound cluster_dosing Dosing Regimens cluster_sampling Sample Collection and Analysis cluster_pk_analysis Pharmacokinetic Analysis IV_Dose Single Intravenous Dose Blood_Collection Serial Blood Sample Collection IV_Dose->Blood_Collection Oral_Dose Single and Multiple Oral Doses (Fed and Fasted) Oral_Dose->Blood_Collection LCMS LC-MS/MS Analysis of Plasma Concentrations Blood_Collection->LCMS PK_Parameters Calculation of Pharmacokinetic Parameters (Clearance, Half-life, Bioavailability, etc.) LCMS->PK_Parameters

References

Structural Biology of Ilunocitinib Binding to JAK Kinases: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ilunocitinib is a non-selective Janus kinase (JAK) inhibitor targeting JAK1, JAK2, and Tyrosine Kinase 2 (TYK2).[1][2][3] This technical guide provides an in-depth overview of the structural biology of this compound's interaction with JAK kinases. While a public crystal structure of this compound in complex with a JAK kinase is not currently available, this document synthesizes available data on its inhibitory activity, discusses the likely binding mode based on the known structures of other JAK inhibitors, and details the experimental protocols used to characterize such interactions. This guide is intended to be a valuable resource for researchers in medicinal chemistry, structural biology, and drug development working on JAK inhibitors.

Introduction to this compound and the JAK-STAT Pathway

This compound, also known as LY-3411067, is a small molecule inhibitor of the Janus kinase family.[4] The JAK family of non-receptor tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, are central components of the JAK-STAT signaling pathway.[1] This pathway is crucial for mediating cellular responses to a wide array of cytokines and growth factors involved in inflammation, immunity, and hematopoiesis.

The JAK-STAT signaling cascade is initiated upon cytokine binding to its receptor, leading to the activation of associated JAKs. The activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Subsequently, STATs are phosphorylated by JAKs, dimerize, and translocate to the nucleus to regulate gene expression. This compound exerts its therapeutic effect by inhibiting JAKs, thereby modulating the downstream signaling of various cytokines.

JAK-STAT Signaling Pathway cytokine Cytokine receptor Cytokine Receptor cytokine->receptor Binding jak JAK receptor->jak Activation stat STAT jak->stat Phosphorylation This compound This compound This compound->jak Inhibition p_stat p-STAT p_stat->p_stat Dimerization nucleus Nucleus p_stat->nucleus Translocation gene Gene Expression nucleus->gene Regulation

Figure 1: Simplified JAK-STAT signaling pathway and the inhibitory action of this compound.

Quantitative Analysis of this compound-JAK Kinase Interaction

The potency of this compound has been quantified through in vitro enzymatic assays, providing IC50 values that indicate the concentration of the inhibitor required to reduce the kinase activity by 50%.

Target KinaseIC50 (nM)Reference
JAK1~10-20[1][5]
JAK2High Potency[1]
TYK2High Potency[1]

Note: Specific IC50 values for JAK2 and TYK2 are not publicly available but are described as being in the high potency range.[1]

Structural Basis of this compound Binding (Inferred)

In the absence of a co-crystal structure of this compound with a JAK kinase, we can infer its binding mode by examining the structures of other inhibitors in complex with JAKs. The ATP-binding pocket of JAK kinases is the target for most small molecule inhibitors. This pocket is located between the N- and C-lobes of the kinase domain and features a conserved hinge region that forms critical hydrogen bonds with inhibitors.

Key features of the JAK ATP-binding site that likely interact with this compound include:

  • Hinge Region: Forms hydrogen bonds with the inhibitor's scaffold.

  • Gatekeeper Residue: A key residue that controls access to a deeper hydrophobic pocket.

  • DFG Motif: The conformation of this motif (DFG-in or DFG-out) determines the activation state of the kinase and can be exploited by different types of inhibitors.

  • Solvent-Exposed Region: Offers opportunities for modifications to improve selectivity and physicochemical properties.

Computational modeling and docking studies are instrumental in predicting the binding pose of this compound within the JAK active site, helping to rationalize its structure-activity relationship and guide the design of new analogs.[1]

Inferred Binding Mode of this compound cluster_0 JAK Kinase ATP-Binding Pocket hinge Hinge Region gatekeeper Gatekeeper Residue dfg_motif DFG Motif hydrophobic_pocket Hydrophobic Pocket solvent_front Solvent Front This compound This compound This compound->hinge H-Bonds This compound->gatekeeper van der Waals This compound->hydrophobic_pocket Hydrophobic Interactions This compound->solvent_front Solvent Exposure

Figure 2: Key interaction points for a typical inhibitor in the JAK kinase active site.

Experimental Protocols

The characterization of this compound's binding to JAK kinases involves a suite of biophysical and biochemical assays. Below are detailed methodologies for key experiments.

In Vitro Kinase Inhibition Assay

This assay measures the ability of an inhibitor to block the catalytic activity of a kinase.

Kinase Inhibition Assay Workflow start Start reagents Prepare Reagents: - Purified JAK Kinase - Substrate (e.g., peptide) - ATP (radiolabeled or modified) - this compound (serial dilutions) start->reagents incubation Incubate Kinase, Substrate, and this compound reagents->incubation reaction Initiate Reaction with ATP incubation->reaction stop Stop Reaction reaction->stop detection Detect Phosphorylated Substrate (e.g., Radiometry, Fluorescence) stop->detection analysis Data Analysis: Calculate IC50 detection->analysis end End analysis->end

Figure 3: General workflow for an in vitro kinase inhibition assay.

Methodology:

  • Protein Expression and Purification: Recombinant human JAK kinase domains are expressed in a suitable system (e.g., insect cells) and purified to homogeneity.

  • Assay Setup: The assay is typically performed in a 96- or 384-well plate format. Each well contains the purified JAK kinase, a specific peptide substrate, and varying concentrations of this compound.

  • Reaction Initiation and Incubation: The kinase reaction is initiated by the addition of ATP (often radiolabeled [γ-³²P]ATP or a modified ATP for non-radioactive detection methods). The reaction is allowed to proceed for a defined period at a controlled temperature.

  • Reaction Termination: The reaction is stopped by the addition of a quenching solution (e.g., EDTA).

  • Detection of Phosphorylation: The amount of phosphorylated substrate is quantified. For radiometric assays, this involves capturing the phosphorylated substrate on a filter and measuring radioactivity. For non-radioactive methods, specific antibodies or fluorescence polarization can be used.

  • Data Analysis: The percentage of kinase inhibition is plotted against the logarithm of the this compound concentration, and the IC50 value is determined by fitting the data to a dose-response curve.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during the binding of a ligand to a protein, providing a complete thermodynamic profile of the interaction.

Methodology:

  • Sample Preparation: Purified JAK kinase is placed in the sample cell of the calorimeter, and this compound is loaded into the injection syringe. Both solutions must be in identical, well-matched buffers to minimize heats of dilution.

  • Titration: A series of small injections of this compound are made into the JAK kinase solution while the temperature is kept constant.

  • Heat Measurement: The instrument measures the heat change associated with each injection.

  • Data Analysis: The integrated heat data are plotted against the molar ratio of this compound to JAK kinase. The resulting binding isotherm is fitted to a suitable binding model to determine the dissociation constant (Kd), binding stoichiometry (n), and enthalpy of binding (ΔH).

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures the binding kinetics (association and dissociation rates) and affinity of an interaction in real-time.

Methodology:

  • Ligand Immobilization: The purified JAK kinase is immobilized onto the surface of a sensor chip.

  • Analyte Injection: A solution containing this compound (the analyte) is flowed over the sensor chip surface.

  • Binding Measurement: The binding of this compound to the immobilized JAK kinase causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal (measured in response units, RU).

  • Dissociation Measurement: After the injection of this compound, a buffer is flowed over the chip to monitor the dissociation of the complex.

  • Data Analysis: The resulting sensorgram (a plot of RU versus time) is analyzed to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

Conclusion

This compound is a potent, non-selective inhibitor of JAK1, JAK2, and TYK2. While the precise three-dimensional details of its interaction with the JAK kinase active site await experimental determination through co-crystallization, a combination of biochemical and biophysical data, alongside computational modeling, provides a strong foundation for understanding its mechanism of action. The experimental protocols outlined in this guide represent the standard methodologies employed in the characterization of kinase inhibitors and are essential for the continued development of novel and more selective JAK inhibitors for therapeutic use.

References

Methodological & Application

Ilunocitinib In Vitro Assay Protocols: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Ilunocitinib is a non-selective Janus kinase (JAK) inhibitor with demonstrated high in vitro potency against JAK1, JAK2, and tyrosine kinase 2 (TYK2).[1] By inhibiting these key enzymes in the JAK-STAT signaling pathway, this compound effectively modulates the inflammatory response, making it a significant compound of interest for research in immunology, dermatology, and drug development. This document provides detailed application notes and protocols for in vitro assays to characterize the activity of this compound.

Mechanism of Action: The JAK-STAT Signaling Pathway

The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a critical signaling cascade for numerous cytokines and growth factors involved in immunity and inflammation. Upon cytokine binding to its receptor, associated JAKs are activated and phosphorylate each other and the receptor. This creates docking sites for STAT proteins, which are then also phosphorylated by the JAKs. Phosphorylated STATs dimerize and translocate to the nucleus, where they act as transcription factors to regulate the expression of target genes. This compound exerts its effect by inhibiting the kinase activity of JAKs, thereby blocking this signaling cascade.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK1 JAK1 Receptor->JAK1 2. Activation JAK2 JAK2 Receptor->JAK2 TYK2 TYK2 Receptor->TYK2 STAT STAT JAK1->STAT 3. Phosphorylation JAK2->STAT TYK2->STAT pSTAT pSTAT STAT->pSTAT pSTAT->pSTAT DNA DNA pSTAT->DNA 5. Nuclear Translocation This compound This compound This compound->JAK1 Inhibition This compound->JAK2 This compound->TYK2 Gene Gene Transcription DNA->Gene 6. Gene Regulation

Figure 1. This compound inhibits the JAK-STAT signaling pathway.

Quantitative Data Summary

The following table summarizes the in vitro inhibitory potency of this compound against target kinases.

Target KinaseIC50 (nM)Potency Class
JAK1 ~10 - 20[1]High
JAK2 Not specifiedHigh[1]
TYK2 Not specifiedHigh[1]

Note: Specific IC50 values for JAK2 and TYK2 are not publicly available; however, multiple sources report high in vitro potency.

Experimental Protocols

Protocol 1: Biochemical Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol outlines a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay to determine the IC50 value of this compound for a specific JAK kinase.

Kinase_Assay_Workflow cluster_prep Preparation cluster_assay Assay Plate cluster_read Detection A Prepare this compound Dilution Series D Add this compound to Wells A->D B Prepare Kinase-Antibody Mix E Add Kinase-Antibody Mix B->E C Prepare Tracer Solution F Add Tracer Solution C->F D->E E->F G Incubate at Room Temperature F->G H Read TR-FRET Signal G->H

Figure 2. Workflow for a biochemical kinase inhibition assay.

Materials:

  • This compound

  • Recombinant human JAK1, JAK2, or TYK2 enzyme

  • LanthaScreen™ Eu-anti-Tag Antibody

  • Alexa Fluor™ 647-labeled Kinase Tracer

  • Kinase Buffer

  • 384-well microplates

  • TR-FRET plate reader

Procedure:

  • Compound Dilution: Prepare a serial dilution of this compound in DMSO, and then dilute further in kinase buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should be ≤1%.

  • Kinase-Antibody Mixture Preparation: Prepare a solution containing the specific JAK kinase and the Eu-anti-Tag antibody in kinase buffer at 2X the final desired concentration.

  • Tracer Preparation: Prepare a solution of the Alexa Fluor™ 647-labeled kinase tracer in kinase buffer at 2X the final desired concentration.

  • Assay Assembly:

    • Add 5 µL of the diluted this compound or DMSO control to the wells of a 384-well plate.

    • Add 5 µL of the kinase-antibody mixture to each well.

    • Add 5 µL of the tracer solution to each well to initiate the binding reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET enabled plate reader, measuring the emission at both 665 nm (acceptor) and 615 nm (donor) with excitation at 340 nm.

  • Data Analysis: Calculate the TR-FRET ratio (665 nm emission / 615 nm emission). Plot the percent inhibition (relative to DMSO controls) against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cellular Assay for STAT Phosphorylation (In-Cell Western Assay)

This protocol describes a method to measure the inhibition of cytokine-induced STAT phosphorylation in a cellular context. This example uses IL-6 to induce STAT3 phosphorylation.

Materials:

  • This compound

  • Human cell line expressing the IL-6 receptor (e.g., HepG2)

  • Recombinant human IL-6

  • Primary antibodies: Rabbit anti-phospho-STAT3 (Tyr705) and Mouse anti-total STAT3

  • Fluorescently labeled secondary antibodies: IRDye® 800CW Goat anti-Rabbit and IRDye® 680RD Goat anti-Mouse

  • 96-well microplates

  • Cell culture medium and supplements

  • Fixing and permeabilization buffers

  • Blocking buffer

  • Fluorescent plate reader

Procedure:

  • Cell Culture and Seeding: Culture cells to ~80% confluency. Seed the cells into a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Serum Starvation: The following day, replace the culture medium with serum-free medium and incubate for 4-6 hours.

  • Compound Treatment: Add varying concentrations of this compound (or DMSO as a vehicle control) to the wells and incubate for 1-2 hours at 37°C.

  • Cytokine Stimulation: Stimulate the cells by adding IL-6 to a final concentration of 10-50 ng/mL to all wells except for the unstimulated control. Incubate for 15-30 minutes at 37°C.

  • Fixation and Permeabilization:

    • Aspirate the medium and fix the cells with a formaldehyde-based fixing solution for 20 minutes at room temperature.

    • Wash the wells with PBS.

    • Permeabilize the cells with a Triton X-100 based permeabilization buffer for 20 minutes at room temperature.

  • Blocking: Wash the wells with PBS and add blocking buffer for 1.5 hours at room temperature.

  • Primary Antibody Incubation: Incubate the cells with a mixture of the primary antibodies against phospho-STAT3 and total STAT3 diluted in antibody dilution buffer overnight at 4°C.

  • Secondary Antibody Incubation: Wash the wells with PBS containing Tween-20. Add the fluorescently labeled secondary antibodies diluted in antibody dilution buffer and incubate for 1 hour at room temperature, protected from light.

  • Data Acquisition: Wash the wells and read the plate on a fluorescent plate reader at both 700 nm and 800 nm channels.

  • Data Analysis: Normalize the phospho-STAT3 signal (800 nm) to the total STAT3 signal (700 nm) for each well. Calculate the percent inhibition of STAT3 phosphorylation relative to the IL-6 stimulated control. Plot the percent inhibition against the logarithm of the this compound concentration and determine the IC50 value using a non-linear regression curve fit.

A similar protocol can be adapted for measuring the inhibition of IFN-γ-induced STAT1 phosphorylation by using a cell line responsive to IFN-γ and specific antibodies for phospho-STAT1 and total STAT1.

Disclaimer: These protocols are intended as a general guide. Researchers should optimize assay conditions, including cell density, cytokine concentration, and incubation times, for their specific experimental setup.

References

Application Note: Development of a Cell-Based Assay for the Characterization of LY-341495, a Group II Metabotropic Glutamate Receptor Antagonist

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

LY-341495 is a potent and selective competitive antagonist for the group II metabotropic glutamate receptors (mGluR2 and mGluR3), which are G-protein coupled receptors (GPCRs).[1][2] These receptors are involved in the modulation of synaptic transmission and have been implicated in various neurological and psychiatric disorders. Consequently, compounds that modulate mGluR2/3 activity, such as LY-341495, are valuable tools for neuroscience research and potential therapeutic agents.

This application note provides a detailed protocol for a cell-based assay to characterize the antagonist activity of LY-341495 on mGluR2. The assay is based on the principle of measuring the inhibition of agonist-induced intracellular signaling. Specifically, mGluR2 activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This assay measures the ability of LY-341495 to block the agonist-induced decrease in cAMP.

Signaling Pathway

Group II metabotropic glutamate receptors (mGluR2 and mGluR3) are coupled to the Gi/o family of G-proteins. Upon binding of an agonist, such as glutamate or a specific agonist like (2R,4R)-APDC, the receptor undergoes a conformational change, leading to the activation of the Gi/o protein. The activated Gαi/o subunit inhibits the enzyme adenylyl cyclase, which in turn reduces the intracellular concentration of the second messenger cyclic AMP (cAMP). This signaling cascade ultimately leads to various cellular responses, including modulation of ion channel activity and gene expression. LY-341495 acts as an antagonist by binding to the receptor and preventing the agonist from binding and initiating this signaling cascade.

cluster_membrane Cell Membrane Agonist Agonist (e.g., Glutamate, (2R,4R)-APDC) mGluR2 mGluR2 Agonist->mGluR2 Binds & Activates LY341495 LY-341495 LY341495->mGluR2 Binds & Blocks G_protein Gi/o Protein mGluR2->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to cAMP Cellular_Response Cellular Response cAMP->Cellular_Response Mediates

Figure 1: Signaling pathway of the mGluR2 receptor.

Experimental Protocol: cAMP-based Cell Assay

This protocol describes a homogenous, luminescence-based assay to measure changes in intracellular cAMP levels in a cell line stably expressing human mGluR2.

Materials and Reagents:

  • HEK293 cell line stably expressing human mGluR2 (or other suitable host cell line)

  • Cell culture medium (e.g., DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic)

  • Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4)

  • LY-341495

  • mGluR2 agonist (e.g., (2R,4R)-APDC or Glutamate)

  • Forskolin

  • cAMP detection kit (e.g., a competitive immunoassay with a luminescent or fluorescent readout)

  • White, opaque 384-well microplates

  • Multichannel pipette or automated liquid handler

  • Plate reader capable of measuring luminescence or fluorescence

Experimental Workflow:

cluster_workflow Experimental Workflow A 1. Cell Seeding Seed mGluR2-expressing cells into a 384-well plate and incubate overnight. B 2. Compound Addition Add serial dilutions of LY-341495 to the wells and incubate. A->B C 3. Agonist Stimulation Add a fixed concentration of mGluR2 agonist (e.g., (2R,4R)-APDC) and Forskolin to all wells. B->C D 4. Cell Lysis & cAMP Detection Lyse the cells and add the cAMP detection reagents. C->D E 5. Signal Measurement Incubate and measure the luminescence or fluorescence signal. D->E F 6. Data Analysis Plot the signal as a function of LY-341495 concentration and determine the IC50 value. E->F

Figure 2: Workflow for the LY-341495 cell-based assay.

Procedure:

  • Cell Seeding:

    • Culture mGluR2-expressing HEK293 cells to approximately 80-90% confluency.

    • Harvest the cells and resuspend them in a fresh culture medium at a density of 1 x 10^6 cells/mL.

    • Dispense 25 µL of the cell suspension into each well of a white, opaque 384-well plate.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 18-24 hours.

  • Compound Preparation:

    • Prepare a stock solution of LY-341495 in a suitable solvent (e.g., DMSO).

    • Perform a serial dilution of the LY-341495 stock solution in assay buffer to create a range of concentrations.

  • Compound Addition:

    • Carefully remove the culture medium from the wells.

    • Add 10 µL of the diluted LY-341495 solutions to the appropriate wells. Include wells with vehicle control (assay buffer with the same concentration of DMSO as the compound dilutions).

    • Incubate the plate at room temperature for 30 minutes.

  • Agonist Stimulation:

    • Prepare a solution containing the mGluR2 agonist (e.g., (2R,4R)-APDC at a final concentration equal to its EC80) and Forskolin (e.g., 10 µM final concentration) in assay buffer. Forskolin is used to stimulate adenylyl cyclase and produce a measurable level of cAMP.

    • Add 15 µL of the agonist/Forskolin solution to all wells.

    • Incubate the plate at room temperature for 30 minutes.

  • cAMP Detection:

    • Following the manufacturer's instructions for the chosen cAMP detection kit, add the lysis buffer and detection reagents to each well.

  • Signal Measurement:

    • Incubate the plate for the time specified in the kit protocol (typically 60-90 minutes at room temperature).

    • Measure the luminescence or fluorescence signal using a plate reader.

  • Data Analysis:

    • The raw data (luminescence or fluorescence units) will be inversely proportional to the intracellular cAMP concentration.

    • Normalize the data to the control wells (vehicle control and maximum inhibition).

    • Plot the normalized response against the logarithm of the LY-341495 concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value of LY-341495.

Data Presentation

The potency of LY-341495 can be quantified by its IC50 value, which is the concentration of the antagonist that inhibits 50% of the agonist-induced response. The following table summarizes the reported IC50 values of LY-341495 for various metabotropic glutamate receptors.

Receptor SubtypeIC50 (nM)
mGluR221[3][4]
mGluR314[3][4]
mGluR8170[3][4]
mGluR7990[3][4]
mGluR1a7,800[3][4]
mGluR5a8,200[3][4]
mGluR422,000[3][4]

Table 1: Potency of LY-341495 at different mGluR subtypes.

Conclusion

The cell-based assay protocol described in this application note provides a robust and reliable method for characterizing the antagonist activity of LY-341495 at the mGluR2 receptor. This assay can be adapted for high-throughput screening to identify and characterize novel mGluR2/3 antagonists. The high potency and selectivity of LY-341495 for the group II mGluRs make it an essential pharmacological tool for studying the physiological and pathological roles of these receptors.

References

Application Note: Ilunocitinib Solubility and Preparation for Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Ilunocitinib is a potent, non-selective, and orally active inhibitor of the Janus kinase (JAK) family of enzymes.[1][2][3] It demonstrates high potency for inhibiting JAK1, JAK2, and Tyrosine Kinase 2 (TYK2), which are critical components of the JAK-STAT (Signal Transducer and Activator of Transcription) signaling pathway.[2] This pathway is the principal signaling mechanism for a wide array of cytokines, interferons, and growth factors involved in immune response and inflammation.[4][5][6] By blocking this pathway, this compound effectively modulates the immune response, making it a valuable tool for in vitro research into inflammatory diseases, autoimmune disorders, and allergic responses.[2]

This document provides detailed protocols for the solubilization and preparation of this compound for use in cell culture experiments, along with data on its solubility, storage, and handling precautions.

Physicochemical and Solubility Data

Proper preparation of this compound is critical for obtaining reliable and reproducible results in cell-based assays. The following tables summarize the key properties and solubility of this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Chemical Name 2-[1-cyclopropylsulfonyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrazol-1-yl]azetidin-3-yl]acetonitrile[7]
Synonyms LY-3411067, LY3411067[1][7]
CAS Number 1187594-14-4[8][9]
Molecular Formula C₁₇H₁₇N₇O₂S[8][10]
Molecular Weight 383.43 g/mol [8][10]
Appearance White to off-white solid powder[7][8]

Table 2: Solubility of this compound

SolventSolubilityNotesReference
DMSO ≥ 200 mg/mL (≥ 521.61 mM)Ultrasonic treatment is recommended to aid dissolution.[1][8][9] Use newly opened, anhydrous DMSO for best results.[8][1][8][9]
In Vivo Formulation 1 (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)≥ 2.08 mg/mL (≥ 5.42 mM)Add solvents sequentially and ensure the solution is clear before adding the next.[7][8] Sonication may be required.[1][1][7][8]
In Vivo Formulation 2 (10% DMSO, 90% (20% SBE-β-CD in Saline))≥ 2.08 mg/mL (≥ 5.42 mM)Prepare a 20% SBE-β-CD solution in saline first.[7][8][7][8]
In Vivo Formulation 3 (10% DMSO, 90% Corn Oil)≥ 2.08 mg/mL (≥ 5.42 mM)Mix DMSO stock solution with corn oil evenly.[7][8][7][8]

Storage and Stability

Proper storage is essential to maintain the biological activity of this compound.

Table 3: Recommended Storage Conditions

FormStorage TemperatureShelf LifeNotesReference
Powder -20°C3 yearsKeep container tightly sealed in a cool, well-ventilated area.[11][12][8][11][12]
4°C2 years[8][12]
In Solvent (e.g., DMSO) -80°C6 monthsAliquot to avoid repeated freeze-thaw cycles.[1][1][8][12]
-20°C1 month[8][12]

Experimental Protocols

Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This stock solution is suitable for long-term storage and subsequent dilution into cell culture media.

Materials:

  • This compound powder (MW: 383.43 g/mol )

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or cryovials

  • Vortex mixer

  • Ultrasonic water bath (optional)

Procedure:

  • Calculate Mass: To prepare 1 mL of a 10 mM stock solution, weigh out 3.83 mg of this compound powder.

    • Calculation: 10 mmol/L * 1 L/1000 mL * 383.43 g/mol * 1000 mg/g = 3.83 mg/mL

  • Dissolution: Add the weighed this compound powder to a sterile microcentrifuge tube. Add 1 mL of sterile DMSO.

  • Mixing: Cap the tube tightly and vortex thoroughly until the powder is completely dissolved. If precipitation occurs, sonication in a water bath or gentle warming (to 37°C) can aid dissolution.[8][9]

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile cryovials. Store the aliquots at -80°C for up to 6 months.[1][8]

G Workflow: this compound Stock Solution Preparation cluster_0 Preparation cluster_1 Storage weigh 1. Weigh this compound Powder (3.83 mg) add_dmso 2. Add 1 mL Sterile DMSO weigh->add_dmso Transfer to sterile tube mix 3. Vortex / Sonicate Until Dissolved add_dmso->mix aliquot 4. Aliquot into Sterile Vials mix->aliquot 10 mM Stock Solution store 5. Store at -80°C aliquot->store

Workflow for preparing this compound stock solution.
Protocol 2: Preparation of Working Solutions for Cell Culture

This protocol describes the dilution of the DMSO stock solution into cell culture medium to achieve the desired final concentration for treating cells. It is crucial to maintain the final DMSO concentration at a non-toxic level, typically ≤ 0.1%.[1]

Materials:

  • 10 mM this compound stock solution in DMSO (from Protocol 1)

  • Sterile complete cell culture medium appropriate for your cell line

  • Sterile serological pipettes and pipette tips

Procedure:

  • Thaw Stock: Thaw one aliquot of the 10 mM this compound stock solution at room temperature.

  • Serial Dilution (Recommended): To minimize pipetting errors and ensure accurate final concentrations, perform a serial dilution. For example, to achieve a final concentration of 1 µM in the cell culture: a. First, prepare an intermediate dilution by adding 2 µL of the 10 mM stock solution to 198 µL of sterile cell culture medium. This creates a 100 µM intermediate solution. b. Vortex the intermediate solution gently.

  • Final Dilution: Add the appropriate volume of the intermediate solution to your cell culture plates. For example, to achieve a 1 µM final concentration in 2 mL of medium per well, add 20 µL of the 100 µM intermediate solution.

    • Calculation (C1V1 = C2V2): 100 µM * V1 = 1 µM * 2000 µL -> V1 = 20 µL

  • Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to control wells. In the example above, this would be 0.1% DMSO. This is critical to ensure that any observed cellular effects are due to this compound and not the solvent.

  • Incubation: Gently mix the plate and incubate the cells for the desired treatment duration under standard cell culture conditions (e.g., 37°C, 5% CO₂).

Mechanism of Action & Signaling Pathway

This compound functions by inhibiting JAKs, thereby blocking the phosphorylation and subsequent activation of STAT proteins.[4] Activated STATs typically dimerize, translocate to the nucleus, and act as transcription factors to regulate the expression of genes involved in inflammation and immunity.[5][6] The inhibition of this cascade is the basis of this compound's therapeutic effect.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Cytokine Receptor jak JAK receptor->jak Activation stat STAT jak->stat Phosphorylation stat_p p-STAT stat_dimer STAT Dimer stat_p->stat_dimer Dimerization dna DNA stat_dimer->dna Translocation transcription Gene Transcription (Inflammation, Proliferation) dna->transcription cytokine Cytokine cytokine->receptor This compound This compound This compound->jak Inhibition

This compound inhibits the JAK/STAT signaling pathway.

G Logical Flow: this compound's Mechanism of Action cytokine Inflammatory Cytokines Bind Receptors jak_activation JAKs are Activated cytokine->jak_activation stat_activation STATs are Phosphorylated and Dimerize jak_activation->stat_activation blocked Pathway Blocked jak_activation->blocked translocation STAT Dimers Translocate to Nucleus stat_activation->translocation transcription Gene Transcription is Initiated translocation->transcription response Cellular Inflammatory Response transcription->response This compound This compound (JAK Inhibitor) This compound->jak_activation Inhibits

Mechanism of action for this compound.

Safety and Handling Precautions

This compound is intended for research use only.[12] Standard laboratory safety protocols should be followed.

  • Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side-shields, and a lab coat when handling the compound.[11][12]

  • Handling: Avoid inhalation of the powder by handling it in a well-ventilated area or a chemical fume hood.[11][12] Avoid contact with skin and eyes.[11]

  • First Aid:

    • Skin Contact: Rinse skin thoroughly with large amounts of water and remove contaminated clothing.[11][12]

    • Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, separating eyelids to ensure adequate flushing.[11][12]

    • Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.[11][12]

    • Ingestion: Wash out the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[11]

  • Disposal: Dispose of unused material and waste in accordance with local, state, and federal regulations.

References

Optimal Concentration of Ilunocitinib for In Vitro Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ilunocitinib is a non-selective Janus kinase (JAK) inhibitor with demonstrated high in vitro potency against JAK1, JAK2, and tyrosine kinase 2 (TYK2).[1][2][3] This inhibition of the JAK-STAT signaling pathway disrupts the function of numerous proinflammatory, pruritogenic, and allergy-related cytokines, making this compound a valuable tool for research in inflammatory and autoimmune diseases.[1] This document provides detailed application notes and protocols for determining the optimal concentration of this compound for in vitro studies.

Mechanism of Action: The JAK-STAT Pathway

The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a critical signaling cascade for a multitude of cytokines and growth factors.[4][5] Upon cytokine binding to its receptor, associated JAKs are activated and phosphorylate each other and the receptor. This creates docking sites for STAT proteins, which are then phosphorylated by the JAKs. Phosphorylated STATs dimerize and translocate to the nucleus to regulate the transcription of target genes involved in inflammation, immunity, and hematopoiesis.[4][5] this compound exerts its effect by inhibiting the kinase activity of JAK1, JAK2, and TYK2, thereby blocking downstream signaling.[1][6][2][3]

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK1 JAK1 Receptor->JAK1 Activation JAK2 JAK2 Receptor->JAK2 Activation TYK2 TYK2 Receptor->TYK2 Activation STAT STAT JAK1->STAT Phosphorylation JAK2->STAT Phosphorylation TYK2->STAT Phosphorylation pSTAT pSTAT Dimer STAT Dimer pSTAT->Dimer Dimerization Gene Gene Transcription Dimer->Gene Translocation & Regulation This compound This compound This compound->JAK1 Inhibition This compound->JAK2 Inhibition This compound->TYK2 Inhibition

Figure 1: this compound inhibits the JAK-STAT signaling pathway.

Data Presentation: In Vitro Potency of this compound

While specific IC50 values for this compound are not widely published and often cited as "unpublished data," available information indicates high potency, particularly against JAK1.[1][3]

TargetAssay TypeIC50Reference
JAK1Enzymatic Assay~10-20 nM[1]
JAK2Not SpecifiedHigh Potency[1][2][3]
TYK2Not SpecifiedHigh Potency[1][2][3]

Note: "High Potency" indicates significant in vitro activity has been observed, though specific quantitative values are not publicly available. Researchers should determine the precise IC50 in their specific assay systems.

Experimental Protocols

The optimal concentration of this compound for in vitro studies is dependent on the cell type, the specific assay, and the research question. It is recommended to perform a dose-response curve to determine the effective concentration range for each experimental setup.

General Workflow for Determining Optimal Concentration

experimental_workflow A Prepare this compound Stock Solution C Prepare Serial Dilutions of this compound A->C B Cell Seeding D Treat Cells with this compound Dilutions B->D C->D E Incubate for a Defined Period D->E F Perform In Vitro Assay (e.g., Cell Viability, Cytokine Inhibition) E->F G Data Analysis and IC50 Determination F->G

Figure 2: General workflow for in vitro concentration determination.

Protocol 1: Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

Procedure:

  • Prepare a high-concentration stock solution of this compound in DMSO. For example, to prepare a 10 mM stock solution, dissolve 3.834 mg of this compound (Molar Mass: 383.43 g/mol ) in 1 mL of DMSO.

  • Vortex thoroughly to ensure complete dissolution. Gentle warming or sonication may be required.[7][8]

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C or -80°C for long-term storage.[7][8]

Note: The final concentration of DMSO in cell culture media should typically not exceed 0.1% to avoid solvent-induced cytotoxicity.[7]

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol determines the effect of this compound on cell proliferation and viability.

Materials:

  • Cells of interest (e.g., peripheral blood mononuclear cells (PBMCs), specific cell lines)

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight if applicable.

  • Prepare serial dilutions of this compound in complete cell culture medium. A common starting range is from 1 nM to 10 µM. Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).

  • Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions to the respective wells.

  • Incubate the plate for a desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Add 10 µL of MTT solution to each well and incubate for 3-4 hours.

  • Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 3: Cytokine-Induced STAT Phosphorylation Assay (Western Blot)

This protocol assesses the inhibitory effect of this compound on the JAK-STAT signaling pathway.

Materials:

  • Cells responsive to a specific cytokine (e.g., TF-1 cells for IL-6 or GM-CSF)

  • Serum-free cell culture medium

  • Recombinant cytokine (e.g., IL-6)

  • This compound stock solution

  • Lysis buffer

  • Protein quantification assay (e.g., BCA)

  • SDS-PAGE gels and electrophoresis equipment

  • Western blot transfer system

  • Primary antibodies (anti-phospho-STAT, anti-total-STAT, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Seed cells and starve them in serum-free medium for 4-6 hours.

  • Pre-treat the cells with various concentrations of this compound or vehicle control for 1-2 hours.

  • Stimulate the cells with the appropriate cytokine at a predetermined concentration for a short period (e.g., 15-30 minutes).

  • Wash the cells with cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates.

  • Perform SDS-PAGE and Western blot analysis using antibodies against phosphorylated STAT (e.g., p-STAT3 for IL-6 stimulation) and total STAT. Use a housekeeping protein like GAPDH as a loading control.

  • Develop the blot using a chemiluminescent substrate and image the results.

  • Quantify the band intensities to determine the concentration-dependent inhibition of STAT phosphorylation by this compound.

Conclusion

The optimal concentration of this compound for in vitro studies is highly dependent on the experimental context. The provided protocols offer a framework for researchers to determine the effective concentration range of this compound in their specific cell systems and assays. Based on available data, a starting concentration range in the low nanomolar to low micromolar range is recommended for initial dose-response experiments. Careful experimental design and data analysis are crucial for obtaining reliable and reproducible results.

References

Flow Cytometry Analysis of Immune Cells Treated with Ilunocitinib: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ilunocitinib is a non-selective Janus kinase (JAK) inhibitor that demonstrates high potency against JAK1, JAK2, and tyrosine kinase 2 (TYK2).[1] By inhibiting these key enzymes in the JAK-STAT signaling pathway, this compound effectively modulates the immune response by interfering with the signaling of numerous pro-inflammatory, pruritogenic, and allergy-related cytokines.[2][3] This mechanism of action makes it a subject of significant interest for the treatment of immune-mediated conditions such as atopic dermatitis.[4]

Flow cytometry is an indispensable tool for elucidating the specific effects of immunomodulatory compounds like this compound on various immune cell populations. This document provides detailed application notes and protocols for the flow cytometric analysis of immune cells treated with this compound, designed to assist researchers in pharmacology, immunology, and drug development.

Mechanism of Action: The JAK-STAT Pathway

The Janus kinase (JAK) family of enzymes, comprising JAK1, JAK2, JAK3, and TYK2, are critical components of the JAK-STAT signaling pathway. This pathway is essential for the transduction of signals from a wide array of cytokines and growth factors, playing a pivotal role in regulating immune responses, inflammation, and hematopoiesis. This compound exerts its immunomodulatory effects by inhibiting JAK1, JAK2, and TYK2, thereby disrupting the downstream phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins and subsequent gene transcription.

cluster_cytoplasm cluster_nucleus CytokineReceptor Cytokine Receptor JAK JAK (JAK1, JAK2, TYK2) CytokineReceptor->JAK Activation STAT STAT (STAT1, STAT3, STAT5) JAK->STAT Phosphorylation pSTAT pSTAT (Dimer) STAT->pSTAT Dimerization DNA DNA pSTAT->DNA Nuclear Translocation This compound This compound This compound->JAK Inhibition GeneTranscription Gene Transcription (Inflammation, Proliferation) DNA->GeneTranscription Binding Cytokine Cytokine Cytokine->CytokineReceptor Cytokine Binding

Figure 1: this compound's inhibition of the JAK-STAT signaling pathway.

Quantitative Data Summary

The following tables summarize expected quantitative data from flow cytometry analysis of immune cells treated with this compound. This data is compiled from preclinical pharmacology and studies on similar non-selective JAK inhibitors.

Table 1: this compound Inhibitory Potency (IC50)

TargetCell TypeAssayIC50 (nM)
JAK1-Biochemical Assay10-20[1]
JAK2-Biochemical Assay>20 (Expected)
TYK2-Biochemical Assay>20 (Expected)

Table 2: Expected Inhibition of Cytokine-Induced STAT Phosphorylation by this compound

Cytokine StimulantPhosphorylated STATImmune Cell SubsetExpected % Inhibition (at 100 nM this compound)
IFN-γpSTAT1Pan-Lymphocytes, Monocytes> 80%
IL-6pSTAT3CD4+ T Cells, Monocytes> 70%
IL-2pSTAT5CD4+ T Cells, CD8+ T Cells> 85%
IL-7pSTAT5T Cells> 80%
IFN-αpSTAT1All Leukocytes> 90%

Table 3: Expected Effects of this compound on Immune Cell Surface Markers

Immune Cell SubsetMarkerExpected Change with this compoundFunctional Implication
CD4+ T CellsCD25 (IL-2Rα)DecreaseReduced activation and proliferation
CD4+ T CellsCD69DecreaseReduced early activation
B CellsCD80DecreaseReduced co-stimulatory capacity
B CellsCD86DecreaseReduced co-stimulatory capacity
MonocytesHLA-DRDecreaseReduced antigen presentation

Experimental Protocols

Detailed methodologies for key flow cytometry experiments are provided below.

Protocol 1: Analysis of Cytokine-Induced STAT Phosphorylation in Whole Blood

This protocol is designed to assess the inhibitory effect of this compound on the phosphorylation of STAT proteins in various immune cell subsets within a whole blood sample.

cluster_workflow Start Collect Whole Blood (Sodium Heparin) Preincubation Pre-incubate with This compound or Vehicle Start->Preincubation Stimulation Stimulate with Cytokine (e.g., IFN-γ, IL-6, IL-2) Preincubation->Stimulation Fixation Fix Cells (e.g., PFA) Stimulation->Fixation Lysis Lyse Red Blood Cells Fixation->Lysis Permeabilization Permeabilize Cells (e.g., Methanol) Lysis->Permeabilization Staining Stain with Fluorochrome-conjugated Antibodies (Surface & Intracellular) Permeabilization->Staining Acquisition Acquire on Flow Cytometer Staining->Acquisition Analysis Analyze Data Acquisition->Analysis

Figure 2: Workflow for pSTAT analysis in whole blood.

Materials:

  • Whole blood collected in sodium heparin tubes

  • This compound (and appropriate vehicle, e.g., DMSO)

  • Recombinant cytokines (e.g., IFN-γ, IL-6, IL-2)

  • RPMI 1640 medium

  • Fixation buffer (e.g., 1.6% paraformaldehyde)

  • Permeabilization buffer (e.g., ice-cold 90% methanol)

  • RBC Lysis Buffer

  • Wash Buffer (e.g., PBS with 2% FBS)

  • Fluorochrome-conjugated antibodies (see Table 4)

  • Flow cytometer

Procedure:

  • Pre-incubation with this compound:

    • Aliquot 100 µL of whole blood into flow cytometry tubes.

    • Add this compound at various concentrations (e.g., 1 nM to 10 µM) or vehicle control.

    • Incubate for 1-2 hours at 37°C.

  • Cytokine Stimulation:

    • Add the appropriate cytokine to induce STAT phosphorylation (e.g., IFN-γ at 100 ng/mL for pSTAT1, IL-6 at 50 ng/mL for pSTAT3, IL-2 at 100 U/mL for pSTAT5).

    • Include an unstimulated control tube.

    • Incubate for 15-30 minutes at 37°C.

  • Fixation:

    • Immediately after stimulation, add 1 mL of pre-warmed Fixation Buffer to each tube.

    • Incubate for 10 minutes at 37°C.

  • Red Blood Cell Lysis:

    • Add 2 mL of RBC Lysis Buffer.

    • Incubate for 10 minutes at room temperature.

    • Centrifuge at 500 x g for 5 minutes and discard the supernatant.

  • Permeabilization:

    • Resuspend the cell pellet in 1 mL of ice-cold Permeabilization Buffer.

    • Incubate on ice for 30 minutes.

  • Staining:

    • Wash the cells twice with 2 mL of Wash Buffer.

    • Prepare an antibody cocktail containing antibodies for cell surface markers and intracellular phosphorylated STAT proteins (see Table 4).

    • Resuspend the cell pellet in the antibody cocktail.

    • Incubate for 30-60 minutes at room temperature in the dark.

  • Acquisition and Analysis:

    • Wash the cells once with Wash Buffer.

    • Resuspend in 300 µL of Wash Buffer for acquisition on a flow cytometer.

    • Analyze the median fluorescence intensity (MFI) of the pSTAT signal within each gated immune cell population.

Table 4: Example Antibody Panel for pSTAT Analysis

TargetFluorochromeCell Subset Identification
CD3APC-H7T Cells
CD4BV510Helper T Cells
CD8PerCP-Cy5.5Cytotoxic T Cells
CD19PE-Cy7B Cells
CD14APCMonocytes
pSTAT1 (pY701)PE-
pSTAT3 (pY705)Alexa Fluor 488-
pSTAT5 (pY694)Alexa Fluor 647-
Protocol 2: Analysis of T Cell Activation and Proliferation

This protocol evaluates the effect of this compound on T cell activation markers and proliferation following stimulation.

cluster_workflow Start Isolate PBMCs Labeling Label with Cell Proliferation Dye (e.g., CFSE) Start->Labeling Culture Culture with this compound and T Cell Stimuli (e.g., anti-CD3/CD28) Labeling->Culture Incubation Incubate for 3-5 days Culture->Incubation Staining Stain with Fluorochrome-conjugated Antibodies (Surface Markers) Incubation->Staining Acquisition Acquire on Flow Cytometer Staining->Acquisition Analysis Analyze Dye Dilution and Marker Expression Acquisition->Analysis

References

Ilunocitinib Administration in Animal Models of Autoimmune Disease: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ilunocitinib (brand name Zenrelia®) is a non-selective Janus kinase (JAK) inhibitor that demonstrates high potency against JAK1, JAK2, and tyrosine kinase 2 (TYK2)[1][2]. By inhibiting these key enzymes, this compound effectively modulates the signaling of a wide range of pro-inflammatory, pruritogenic, and allergy-related cytokines that are pivotal in the pathogenesis of various autoimmune and inflammatory diseases[1][3][4]. The JAK-STAT signaling pathway is a critical communication route for numerous cytokines and interferons, transmitting signals from the cell membrane to the nucleus to regulate gene transcription and subsequent cellular responses[3]. This compound's interference with this pathway makes it a significant compound for research in complex inflammatory conditions where multiple cytokines are implicated[3].

While this compound is approved for the treatment of atopic dermatitis and pruritus in dogs[1][5][6], its broader therapeutic potential in other autoimmune diseases is an active area of investigation. This document provides detailed application notes and experimental protocols for the administration of this compound and functionally similar JAK inhibitors in established animal models of rheumatoid arthritis, inflammatory bowel disease, and psoriasis.

Mechanism of Action: The JAK-STAT Signaling Pathway

This compound exerts its immunomodulatory effects by inhibiting the Janus kinase family of enzymes. This inhibition disrupts the downstream signaling cascade, primarily the JAK-STAT pathway, which is crucial for the biological functions of numerous cytokines involved in autoimmune diseases.

JAK_STAT_Pathway JAK-STAT Signaling Pathway Inhibition by this compound cluster_membrane Cell Membrane Cytokine_Receptor Cytokine Receptor JAK JAK (JAK1, JAK2, TYK2) Cytokine_Receptor->JAK 2. Activation Cytokine Pro-inflammatory Cytokine Cytokine->Cytokine_Receptor 1. Binding STAT STAT (Signal Transducer and Activator of Transcription) JAK->STAT 3. Phosphorylation STAT_P Phosphorylated STAT (Dimer) STAT->STAT_P 4. Dimerization Nucleus Nucleus STAT_P->Nucleus 5. Translocation Gene_Transcription Gene Transcription (Inflammatory Response) Nucleus->Gene_Transcription 6. Regulation This compound This compound This compound->JAK Inhibition

Caption: Inhibition of the JAK-STAT signaling pathway by this compound.

Efficacy of this compound in Canine Atopic Dermatitis

Clinical trials in client-owned dogs with atopic dermatitis have demonstrated the efficacy of this compound in reducing pruritus and skin lesions.

ParameterThis compound (0.6-0.8 mg/kg)Placebop-valueReference
Treatment Success (≥50% reduction in PVAS) at Day 28 83%31%< 0.001[7]
Clinical Remission (PVAS < 2) at Day 28 51.8%12.7%< 0.05[8]
≥50% reduction in CADESI-04 at all time points Significantly higher---< 0.001[7]

PVAS: Pruritus Visual Analog Scale; CADESI-04: Canine Atopic Dermatitis Extent and Severity Index, 4th iteration.

Experimental Protocols for Autoimmune Disease Models

While specific studies on this compound in rodent models of rheumatoid arthritis, IBD, and psoriasis are not yet widely published, the following protocols are based on established models and the use of other JAK inhibitors with similar mechanisms of action. These can be adapted for the evaluation of this compound.

Rheumatoid Arthritis: Collagen-Induced Arthritis (CIA) Model

The CIA model is a widely used preclinical model for rheumatoid arthritis, sharing several pathological features with the human disease, including synovial inflammation, cartilage destruction, and bone erosion[9][10].

CIA_Workflow Collagen-Induced Arthritis (CIA) Experimental Workflow cluster_setup Model Induction cluster_treatment Treatment and Monitoring Animal_Selection Select susceptible mice (e.g., DBA/1) Immunization_1 Day 0: Primary Immunization (Type II Collagen in CFA) Animal_Selection->Immunization_1 Immunization_2 Day 21: Booster Immunization (Type II Collagen in IFA) Immunization_1->Immunization_2 Treatment_Start Initiate this compound/Vehicle (Prophylactic or Therapeutic) Immunization_2->Treatment_Start Clinical_Scoring Monitor body weight and clinical signs of arthritis Treatment_Start->Clinical_Scoring Endpoint Day 42: Endpoint Analysis (Histopathology, Cytokine profiling) Clinical_Scoring->Endpoint DSS_Workflow DSS-Induced Colitis Experimental Workflow cluster_setup Model Induction cluster_treatment Treatment and Monitoring Animal_Selection Select mice (e.g., C57BL/6) DSS_Admin Administer 2-5% DSS in drinking water for 5-7 days Animal_Selection->DSS_Admin Treatment_Start Initiate this compound/Vehicle (Concurrently with DSS) DSS_Admin->Treatment_Start DAI_Scoring Monitor body weight, stool consistency, and rectal bleeding (DAI Score) Treatment_Start->DAI_Scoring Endpoint Endpoint Analysis (Colon length, Histopathology, MPO assay) DAI_Scoring->Endpoint IMQ_Workflow Imiquimod-Induced Psoriasis Experimental Workflow cluster_setup Model Induction cluster_treatment Treatment and Monitoring Animal_Selection Select mice (e.g., BALB/c or C57BL/6) IMQ_Application Daily topical application of Imiquimod cream for 5-7 days Animal_Selection->IMQ_Application Treatment_Start Initiate this compound/Vehicle (Oral or Topical) IMQ_Application->Treatment_Start PASI_Scoring Monitor erythema, scaling, and thickness (modified PASI score) Treatment_Start->PASI_Scoring Endpoint Endpoint Analysis (Ear thickness, Histopathology, Gene expression) PASI_Scoring->Endpoint

References

Application Notes and Protocols: Measuring Ilunocitinib Target Engagement in Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ilunocitinib (also known as LY3411067) is a non-selective Janus kinase (JAK) inhibitor that demonstrates high potency against JAK1, JAK2, and tyrosine kinase 2 (TYK2).[1][2][3] By inhibiting these key enzymes, this compound effectively blocks the signaling of a wide range of cytokines and growth factors involved in inflammatory and allergic responses.[1][4][5] The JAK-STAT (Signal Transducer and Activator of Transcription) pathway is the principal signaling cascade for these extracellular signals, making it a critical therapeutic target.[6][7]

Measuring the extent to which a drug like this compound engages its intended target within a cellular context is a crucial step in drug discovery.[8][9] Target engagement assays confirm that the compound reaches its target in the complex cellular environment and provides a quantitative measure of binding affinity and/or functional inhibition. This data is essential for establishing structure-activity relationships (SAR), optimizing dosing, and understanding the mechanism of action.[9]

This document provides detailed protocols for three widely used methods to quantify this compound's target engagement in cells: the NanoBRET™ Target Engagement Assay, the Cellular Thermal Shift Assay (CETSA), and Phospho-flow Cytometry.

This compound's Mechanism of Action: The JAK-STAT Pathway

The JAK-STAT pathway is a primary mechanism for transmitting signals from extracellular cytokines and growth factors to the nucleus, leading to the transcription of genes involved in inflammation, immunity, and cell growth.[1][7] The process begins when a cytokine binds to its specific receptor on the cell surface, causing the associated JAK proteins to become activated. These activated JAKs then phosphorylate STAT proteins. The phosphorylated STATs form dimers, translocate to the nucleus, and act as transcription factors to regulate gene expression.[6][10] this compound exerts its effect by inhibiting the kinase activity of JAKs, thereby preventing the phosphorylation of STATs and blocking the downstream signaling cascade.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine (e.g., IL-6, IL-13) Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK (JAK1, JAK2, TYK2) Receptor->JAK 2. JAK Activation STAT_unphos STAT (monomer) JAK->STAT_unphos 3. Phosphorylation STAT_phos p-STAT (monomer) STAT_unphos->STAT_phos STAT_dimer p-STAT Dimer STAT_phos->STAT_dimer 4. Dimerization Gene Target Gene Transcription STAT_dimer->Gene 5. Nuclear Translocation & Gene Regulation This compound This compound This compound->JAK Inhibition NanoBRET_Workflow start Start: Culture cells (e.g., HEK293) transfect 1. Transfect cells with JAK-NanoLuc® fusion vector start->transfect seed 2. Seed transfected cells into 96-well assay plates transfect->seed incubate1 3. Incubate cells (e.g., 24 hours) seed->incubate1 add_cmpd 4. Add serial dilutions of This compound to cells incubate1->add_cmpd add_tracer 5. Add NanoBRET® Tracer (at EC80 concentration) add_cmpd->add_tracer incubate2 6. Equilibrate at 37°C (e.g., 2 hours) add_tracer->incubate2 add_sub 7. Add NanoBRET® Nano-Glo® Substrate and Inhibitor incubate2->add_sub measure 8. Measure Donor (460nm) and Acceptor (610nm) emissions add_sub->measure analyze 9. Calculate BRET ratio and determine IC₅₀ measure->analyze end End analyze->end CETSA_Workflow start Start: Culture cells in appropriate flasks treat 1. Treat cells with this compound or Vehicle Control (e.g., 1-3h) start->treat harvest 2. Harvest and wash cells treat->harvest aliquot 3. Resuspend and aliquot cell suspension into PCR tubes harvest->aliquot heat 4. Heat aliquots across a temperature gradient (e.g., 40-70°C) aliquot->heat lyse 5. Lyse cells (e.g., freeze-thaw cycles) heat->lyse centrifuge 6. Centrifuge to separate soluble (supernatant) from aggregated (pellet) proteins lyse->centrifuge collect 7. Collect supernatant containing soluble proteins centrifuge->collect quantify 8. Quantify soluble JAK protein (e.g., Western Blot, ELISA) collect->quantify analyze 9. Plot protein abundance vs. temperature to generate melt curves quantify->analyze end End analyze->end PhosphoFlow_Workflow start Start: Collect whole blood or isolate PBMCs treat 1. Incubate cells with serial dilutions of this compound start->treat stimulate 2. Stimulate with cytokine (e.g., IL-6, IFN-α) to induce STAT phosphorylation treat->stimulate fix 3. Fix cells immediately (e.g., with formaldehyde) to preserve phospho-states stimulate->fix permeabilize 4. Permeabilize cells (e.g., with cold methanol) to allow antibody entry fix->permeabilize stain 5. Stain with fluorescent antibodies (e.g., anti-CD4, anti-pSTAT3) permeabilize->stain acquire 6. Acquire data on a flow cytometer stain->acquire analyze 7. Gate on cell populations and quantify median fluorescence intensity (MFI) of pSTAT acquire->analyze calculate 8. Plot % inhibition vs. concentration to find IC₅₀ analyze->calculate end End calculate->end

References

Application Notes and Protocols: Stability of Ilunocitinib in Cell Culture Media

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ilunocitinib is a non-selective Janus kinase (JAK) inhibitor that demonstrates high potency against JAK1, JAK2, and tyrosine kinase 2 (TYK2). By inhibiting these kinases, this compound modulates the signaling of various cytokines involved in inflammatory and allergic responses.[1][2] The JAK-STAT signaling pathway is crucial for transducing signals from a multitude of cytokines and growth factors, making it a key therapeutic target for immune-mediated diseases.[3][4][5] Understanding the stability of this compound in cell culture media is critical for the design and interpretation of in vitro studies, ensuring accurate and reproducible results. These application notes provide a comprehensive overview of this compound's stability profile in standard cell culture media and detailed protocols for its assessment.

This compound and the JAK-STAT Signaling Pathway

This compound exerts its therapeutic effect by inhibiting the JAK-STAT pathway. This pathway is activated by the binding of cytokines to their specific cell surface receptors, leading to the activation of associated JAKs. Activated JAKs then phosphorylate STAT (Signal Transducer and Activator of Transcription) proteins, which subsequently dimerize, translocate to the nucleus, and regulate the transcription of target genes involved in inflammation and immune responses. This compound's inhibition of JAK1, JAK2, and TYK2 effectively blocks these downstream signaling events.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK1 JAK1 Receptor->JAK1 Activation JAK2 JAK2 Receptor->JAK2 Activation TYK2 TYK2 Receptor->TYK2 Activation STAT STAT JAK1->STAT Phosphorylation JAK2->STAT Phosphorylation TYK2->STAT Phosphorylation pSTAT pSTAT STAT->pSTAT pSTAT_dimer pSTAT Dimer pSTAT->pSTAT_dimer Dimerization DNA DNA pSTAT_dimer->DNA Translocation This compound This compound This compound->JAK1 Inhibition This compound->JAK2 Inhibition This compound->TYK2 Inhibition Gene_Transcription Gene Transcription (Inflammation, Proliferation) DNA->Gene_Transcription

Figure 1. This compound's mechanism of action within the JAK-STAT signaling pathway.

Stability of this compound in Cell Culture Media

The stability of a small molecule inhibitor in cell culture media is influenced by factors such as temperature, pH, and interactions with media components. This section provides representative data on the stability of this compound in commonly used cell culture media, RPMI-1640 and DMEM, supplemented with 10% Fetal Bovine Serum (FBS).

Data Presentation

The following tables summarize the hypothetical stability data for this compound at a starting concentration of 10 µM. The percentage of the remaining parent compound was quantified at various time points and storage conditions.

Table 1: Stability of this compound (10 µM) in RPMI-1640 + 10% FBS

Time Point37°C (% Remaining)4°C (% Remaining)-20°C (% Remaining)
0 h100.0100.0100.0
24 h98.599.8100.0
48 h96.299.599.9
72 h94.199.199.8

Table 2: Stability of this compound (10 µM) in DMEM + 10% FBS

Time Point37°C (% Remaining)4°C (% Remaining)-20°C (% Remaining)
0 h100.0100.0100.0
24 h98.299.7100.0
48 h95.899.499.9
72 h93.599.099.8

Note: The data presented in these tables are for illustrative purposes and represent expected stability based on typical small molecule behavior. Actual results may vary.

Experimental Protocols

Protocol 1: Assessment of this compound Stability in Cell Culture Media

This protocol outlines the procedure for determining the stability of this compound in cell culture media over time at different temperatures.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • RPMI-1640 or DMEM cell culture medium

  • Fetal Bovine Serum (FBS)

  • Sterile microcentrifuge tubes

  • Incubators (37°C, 4°C) and freezer (-20°C)

  • LC-MS/MS system

Procedure:

  • Preparation of this compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.

  • Preparation of Working Solution: Spike the 10 mM stock solution into pre-warmed (37°C) cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS) to a final concentration of 10 µM.

  • Sample Aliquoting: Aliquot the working solution into sterile microcentrifuge tubes for each time point and temperature condition.

  • Incubation: Place the aliquots at the designated temperatures: 37°C, 4°C, and -20°C.

  • Sample Collection: At each specified time point (e.g., 0, 24, 48, and 72 hours), collect the samples from each temperature condition. The 0-hour sample represents the initial concentration.

  • Sample Processing: For each sample, precipitate proteins by adding three volumes of ice-cold acetonitrile containing an appropriate internal standard (e.g., a structurally similar but chromatographically distinct JAK inhibitor).

  • Centrifugation: Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube or a 96-well plate for analysis.

  • LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method to quantify the concentration of this compound.

Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Stock Prepare 10 mM This compound Stock (DMSO) Work Spike into Media to 10 µM Stock->Work Aliquot Aliquot Samples Work->Aliquot Incubate_37 37°C Aliquot->Incubate_37 Incubate_4 4°C Aliquot->Incubate_4 Incubate_20 -20°C Aliquot->Incubate_20 Collect Collect Samples (0, 24, 48, 72h) Incubate_37->Collect Incubate_4->Collect Incubate_20->Collect Process Protein Precipitation & Centrifugation Collect->Process Analyze LC-MS/MS Analysis Process->Analyze Data Quantify and Assess Stability Analyze->Data

Figure 2. Experimental workflow for assessing this compound stability in cell culture media.

Protocol 2: Quantification of this compound by LC-MS/MS

This protocol provides a general framework for the quantitative analysis of this compound in cell culture media samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Instrumentation and Conditions:

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A suitable gradient to ensure separation of this compound from media components and the internal standard.

  • Flow Rate: Appropriate for the column dimensions (e.g., 0.4 mL/min).

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard should be optimized.

Procedure:

  • Method Development: Optimize the chromatographic conditions and mass spectrometric parameters for the sensitive and selective detection of this compound and the internal standard.

  • Calibration Curve: Prepare a series of calibration standards by spiking known concentrations of this compound into the same cell culture medium used in the stability study. Process these standards in the same manner as the experimental samples.

  • Sample Analysis: Inject the processed samples and calibration standards into the LC-MS/MS system.

  • Data Processing: Integrate the peak areas for this compound and the internal standard.

  • Quantification: Construct a calibration curve by plotting the peak area ratio (this compound/internal standard) against the nominal concentration of the calibration standards. Determine the concentration of this compound in the experimental samples by interpolating their peak area ratios from the calibration curve.

  • Stability Calculation: Calculate the percentage of this compound remaining at each time point relative to the concentration at time zero.

Conclusion

This compound demonstrates good stability in standard cell culture media, particularly when stored at 4°C or -20°C. At physiological temperature (37°C), a slight degradation may be observed over extended periods. Researchers should consider these stability characteristics when designing in vitro experiments to ensure the desired concentration of the active compound is maintained throughout the study. The provided protocols offer a robust framework for assessing the stability of this compound and other small molecule inhibitors in a cell culture setting.

References

Troubleshooting & Optimization

Troubleshooting Ilunocitinib precipitation in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ilunocitinib. The information provided is intended to help overcome common challenges, particularly the issue of precipitation in aqueous solutions during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a non-selective Janus kinase (JAK) inhibitor.[1][2] It modulates the immune response by inhibiting the signaling of multiple cytokines involved in inflammation and allergic reactions.[1] this compound demonstrates high potency for inhibiting JAK1, JAK2, and tyrosine kinase 2 (TYK2), which are key components of the JAK-STAT signaling pathway.[1][2] This pathway is crucial for transmitting signals from cytokine and growth factor receptors on the cell surface to the nucleus, leading to the transcription of genes involved in immune responses, inflammation, and hematopoiesis.[1]

Q2: What are the primary solubility characteristics of this compound?

This compound is a lipophilic compound with poor solubility in aqueous media.[3] It is, however, highly soluble in dimethyl sulfoxide (DMSO).[4] Due to its low aqueous solubility, direct dissolution in buffers like PBS or cell culture media can lead to precipitation, especially at higher concentrations.

Q3: How should I store this compound powder and stock solutions?

  • Powder: Store at -20°C for up to 3 years.[4]

  • In Solvent (DMSO): Aliquot and store at -80°C for up to 6 months, or at -20°C for up to 1 month.[1] Avoid repeated freeze-thaw cycles.[4]

Troubleshooting this compound Precipitation

Precipitation of this compound upon dilution into aqueous solutions is a common issue that can significantly impact experimental results. The following sections provide guidance on how to prevent and troubleshoot this problem.

Factors Influencing this compound Solubility

Several factors can affect the solubility of small molecule inhibitors like this compound:

  • Temperature: Most substances absorb heat during dissolution (endothermic process), meaning an increase in temperature generally leads to an increase in solubility.[7]

  • Co-solvents: The presence of organic co-solvents like DMSO can significantly enhance the solubility of lipophilic compounds in aqueous solutions.[5]

  • Ionic Strength: The salt concentration of the solution can influence the solubility of small molecules.

Experimental Protocols to Minimize Precipitation

Protocol 1: Preparation of this compound Stock Solution

This protocol outlines the standard procedure for preparing a high-concentration stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous or high-purity DMSO

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Equilibrate the this compound powder to room temperature before opening the vial to prevent condensation.

  • Weigh the desired amount of this compound powder and transfer it to a sterile vial.

  • Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM, 20 mM). Note that the solubility in DMSO is high, up to 250 mg/mL.[1]

  • Vortex the solution thoroughly to dissolve the powder.

  • If necessary, sonicate the solution in a water bath for 5-10 minutes to ensure complete dissolution.[4]

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -80°C.

Protocol 2: Dilution of this compound Stock Solution for In Vitro Cell-Based Assays

This protocol provides a step-by-step method for diluting the DMSO stock solution into aqueous cell culture media while minimizing the risk of precipitation.

Materials:

  • This compound DMSO stock solution (from Protocol 1)

  • Pre-warmed (37°C) cell culture medium or desired aqueous buffer (e.g., PBS)

  • Sterile polypropylene tubes

Procedure:

  • Thaw an aliquot of the this compound DMSO stock solution at room temperature.

  • Pre-warm the cell culture medium or aqueous buffer to 37°C. This can help prevent precipitation caused by low temperatures.[4]

  • Perform a serial dilution of the high-concentration DMSO stock solution in DMSO to create intermediate stock concentrations. This gradual reduction in concentration can help prevent the compound from crashing out of solution when introduced to the aqueous environment.[4]

  • To prepare the final working concentration, add the desired volume of the intermediate DMSO stock solution to the pre-warmed aqueous medium. Crucially, add the DMSO stock to the aqueous medium while vortexing or gently mixing. This rapid dispersal helps to prevent localized high concentrations of the compound that can lead to precipitation.

  • Visually inspect the final solution for any signs of precipitation. If the solution appears cloudy or contains visible particles, it may be necessary to optimize the dilution strategy further (e.g., by using a lower starting stock concentration or a more gradual serial dilution).

  • Use the freshly prepared working solution immediately in your experiment.

Troubleshooting Guide: Precipitation Observed

If you observe precipitation during or after the preparation of your this compound working solution, consider the following troubleshooting steps:

Observation Potential Cause Recommended Solution
Precipitation upon addition of DMSO stock to aqueous media. The concentration of this compound exceeds its solubility limit in the final aqueous solution.- Ensure the final DMSO concentration in your cell culture is as low as possible (typically ≤0.1% to avoid solvent-induced artifacts).[4]- Prepare a more dilute intermediate stock in DMSO before the final dilution into the aqueous medium.[4]- Pre-warm the aqueous medium to 37°C before adding the this compound stock.[4]- Add the DMSO stock to the aqueous medium while vortexing to ensure rapid mixing.
Cloudiness or precipitation appears over time in the prepared working solution. The compound is slowly coming out of a supersaturated solution.- Prepare the working solution fresh and use it immediately.- Consider using a formulation with solubilizing agents if compatible with your experimental setup (see Data Presentation section).
Precipitation is observed after adding the this compound solution to the cell culture plate. Interaction with components in the cell culture medium (e.g., proteins in serum) or changes in local concentration.- Ensure thorough but gentle mixing after adding the compound to the wells.- Reduce the final concentration of this compound if possible.- Test the solubility in a serum-free version of your medium to identify if serum components are contributing to the precipitation.

Data Presentation

The following table summarizes the solubility of this compound in various solvents and formulations, providing a quick reference for preparing solutions for different experimental needs.

Solvent/Formulation Solubility Notes Reference
DMSO~250 mg/mL (~652 mM)Sonication may be required for complete dissolution.[1]
10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline≥ 2.08 mg/mL (≥ 5.42 mM)A common formulation for in vivo studies. Solvents should be added sequentially.[1]
10% DMSO + 90% (20% SBE-β-CD in Saline)≥ 2.08 mg/mL (≥ 5.42 mM)An alternative formulation for in vivo use, employing a cyclodextrin to enhance solubility.[1]
10% DMSO + 90% Corn Oil≥ 2.08 mg/mL (≥ 5.42 mM)A lipid-based formulation for in vivo administration.[1]

Visualizations

This compound Mechanism of Action: JAK-STAT Signaling Pathway

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK P_JAK P-JAK JAK->P_JAK 2. Activation P_JAK->Receptor 3. Phosphorylation STAT STAT P_STAT P-STAT STAT->P_STAT 4. Recruitment & Phosphorylation STAT_Dimer STAT Dimer P_STAT->STAT_Dimer 5. Dimerization Nucleus Nucleus STAT_Dimer->Nucleus DNA DNA STAT_Dimer->DNA 6. Nuclear Translocation Transcription Gene Transcription DNA->Transcription 7. Gene Expression This compound This compound This compound->P_JAK Inhibition

Caption: this compound inhibits the JAK-STAT signaling pathway.

Experimental Workflow: Preparing this compound for Cell-Based Assays

Experimental_Workflow Start Start: this compound Powder Prepare_Stock Prepare High-Concentration Stock in DMSO Start->Prepare_Stock Store_Stock Aliquot and Store at -80°C Prepare_Stock->Store_Stock Thaw_Aliquot Thaw Aliquot Store_Stock->Thaw_Aliquot Serial_Dilution Perform Serial Dilution in DMSO (Optional) Thaw_Aliquot->Serial_Dilution Prepare_Working Prepare Working Solution in Pre-warmed Aqueous Medium Thaw_Aliquot->Prepare_Working Direct Dilution Serial_Dilution->Prepare_Working Add_To_Cells Add to Cell Culture Prepare_Working->Add_To_Cells End Experiment Add_To_Cells->End

Caption: Workflow for preparing this compound solutions.

Troubleshooting Logic for this compound Precipitation

Troubleshooting_Logic Precipitation Precipitation Observed? Check_Concentration Is Final Concentration Too High? Precipitation->Check_Concentration Yes No_Precipitation Proceed with Experiment Precipitation->No_Precipitation No Check_Temp Was Medium Pre-warmed? Check_Concentration->Check_Temp No Reduce_Conc Action: Reduce Final Concentration Check_Concentration->Reduce_Conc Yes Check_Mixing Was Mixing Adequate? Check_Temp->Check_Mixing Yes Prewarm_Medium Action: Pre-warm Medium to 37°C Check_Temp->Prewarm_Medium No Check_Age Was Solution Used Fresh? Check_Mixing->Check_Age Yes Improve_Mixing Action: Add Stock to Medium While Vortexing Check_Mixing->Improve_Mixing No Check_Age->No_Precipitation Yes Use_Fresh Action: Prepare Fresh Solution Before Use Check_Age->Use_Fresh No

Caption: Decision tree for troubleshooting precipitation.

References

Ilunocitinib Technical Support Center: Navigating Off-Target Effects in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for researchers utilizing ilunocitinib in cell-based assays. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address potential issues related to the compound's specificity and to help interpret unexpected experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a non-selective Janus kinase (JAK) inhibitor.[1] It primarily targets and inhibits the activity of JAK1, JAK2, and Tyrosine Kinase 2 (TYK2).[1] By blocking these kinases, this compound disrupts the signaling pathways of numerous cytokines involved in inflammatory and allergic responses.[1]

Q2: What is the known kinase selectivity profile of this compound?

Q3: What are the potential off-target effects I should be aware of in my cell-based assays?

As a small molecule kinase inhibitor that targets the ATP-binding site, there is a theoretical potential for this compound to interact with other kinases that have a similar ATP-binding pocket. Off-target effects could manifest as unexpected changes in cell signaling pathways, altered cell proliferation rates, or unanticipated modulation of cytokine production not directly linked to the JAK-STAT pathway.

Q4: How can I differentiate between on-target and off-target effects in my experiments?

Distinguishing between on-target and off-target effects is crucial for accurate data interpretation. This can be achieved by:

  • Using multiple cell lines: Compare the effects of this compound in cell lines with varying expression levels of JAK kinases.

  • Employing rescue experiments: If an off-target effect is suspected, overexpressing the intended target (e.g., a specific JAK) might rescue the phenotype.

  • Utilizing structurally different JAK inhibitors: Comparing the effects of this compound with other JAK inhibitors that have different selectivity profiles can help to identify effects that are specific to this compound's chemical structure.

  • Performing knockdown/knockout studies: Using siRNA or CRISPR to reduce the expression of the intended JAK targets should mimic the effects of this compound if the observed phenotype is on-target.

Troubleshooting Guide for Unexpected Results

Observed Issue Potential Cause (Off-Target Related) Recommended Action
Unexpected change in cell proliferation in a cell line not known for JAK-STAT dependent growth. This compound may be inhibiting other kinases involved in cell cycle regulation.1. Perform a cell cycle analysis (e.g., by flow cytometry) to identify the stage of cell cycle arrest. 2. Test the effect of this compound on a panel of kinases known to regulate the cell cycle. 3. Compare with other JAK inhibitors with different kinase selectivity profiles.
Modulation of a signaling pathway independent of STAT phosphorylation. The compound could be interacting with an upstream kinase in the alternative pathway.1. Perform a phosphoproteomics screen to identify other phosphorylated proteins upon this compound treatment. 2. Use specific inhibitors for the suspected alternative pathway to see if the effect is blocked.
Observed cytotoxicity at concentrations expected to be specific for JAK inhibition. This compound might be inhibiting kinases essential for cell survival in that specific cell type.1. Perform a dose-response curve to determine the IC50 for cytotoxicity. 2. Assess markers of apoptosis (e.g., caspase-3/7 activity, Annexin V staining) to understand the mechanism of cell death.
Inconsistent results between different cell types. Cell lines may have different kinomes, leading to varied off-target effects.1. Characterize the expression levels of the primary JAK targets in your cell lines. 2. Consider performing a kinome-wide selectivity profiling of this compound.

Quantitative Data Summary

Table 1: On-Target Kinase Inhibition Profile of this compound

Target KinasePotency / IC50Reference
JAK1High / ~10-20 nM[1]
JAK2High[1]
TYK2High[1]
JAK3Low (High selectivity for JAK1/2/TYK2 over JAK3)[1]

Table 2: Representative IC50 Values for Other Clinically Relevant JAK Inhibitors (for comparison)

InhibitorJAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)TYK2 IC50 (nM)
Tofacitinib120>100-
Ruxolitinib3.32.8>400-
Filgotinib1028810116
Oclacitinib101899-

Note: These values are compiled from various sources and should be used for comparative purposes only. Experimental conditions can significantly influence IC50 values.

Experimental Protocols

STAT Phosphorylation Assay (Flow Cytometry)

This assay determines the ability of this compound to inhibit cytokine-induced STAT phosphorylation.

  • Cell Preparation: Culture cells (e.g., human PBMCs or a relevant cell line) and serum-starve overnight.

  • Inhibitor Treatment: Pre-incubate cells with varying concentrations of this compound or vehicle control (e.g., DMSO) for 1-2 hours.

  • Cytokine Stimulation: Stimulate the cells with a specific cytokine (e.g., IL-6 for STAT3, IL-2 for STAT5) for a short period (e.g., 15-30 minutes).

  • Fixation and Permeabilization: Fix the cells with formaldehyde followed by permeabilization with methanol or a commercial permeabilization buffer.

  • Staining: Stain the cells with a fluorescently labeled antibody specific for the phosphorylated form of the STAT of interest (e.g., anti-phospho-STAT3).

  • Analysis: Analyze the cells by flow cytometry to quantify the median fluorescence intensity (MFI) of the phospho-STAT signal in the cell population.

Cell Proliferation Assay (MTT or CellTiter-Glo®)

This assay assesses the impact of this compound on the proliferation of a given cell line.

  • Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment.

  • Compound Addition: The following day, add serial dilutions of this compound or vehicle control to the wells.

  • Incubation: Incubate the plates for a period that allows for multiple cell divisions (e.g., 48-72 hours).

  • Viability Reagent Addition:

    • MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours to allow for formazan crystal formation. Solubilize the crystals with a solubilization buffer (e.g., DMSO).

    • CellTiter-Glo® Assay: Add CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.

  • Data Acquisition: Read the absorbance (MTT) or luminescence (CellTiter-Glo®) using a plate reader.

  • Analysis: Calculate the percentage of proliferation inhibition relative to the vehicle-treated control and determine the IC50 value.

Cytokine Secretion Assay (ELISA)

This assay measures the effect of this compound on the production and secretion of a specific cytokine from stimulated cells.

  • Cell Stimulation: Plate cells and pre-treat with different concentrations of this compound for 1-2 hours. Stimulate the cells with an appropriate stimulus (e.g., LPS for TNF-α secretion from macrophages).

  • Supernatant Collection: After an appropriate incubation time (e.g., 24 hours), centrifuge the plate and collect the cell culture supernatant.

  • ELISA Procedure:

    • Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest.

    • Block the plate to prevent non-specific binding.

    • Add the collected supernatants and a standard curve of known cytokine concentrations to the plate.

    • Add a biotinylated detection antibody.

    • Add a streptavidin-HRP conjugate.

    • Add a substrate solution (e.g., TMB) and stop the reaction.

  • Data Acquisition: Read the absorbance at the appropriate wavelength using a plate reader.

  • Analysis: Calculate the cytokine concentration in the samples by interpolating from the standard curve.

Visualizations

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_inhibitor cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Activation STAT STAT JAK->STAT 3. Phosphorylation pSTAT pSTAT STAT->pSTAT pSTAT->pSTAT Gene_Expression Gene Expression pSTAT->Gene_Expression 5. Translocation This compound This compound This compound->JAK Inhibition

Caption: this compound inhibits the JAK-STAT signaling pathway.

Caption: Workflow for STAT phosphorylation assay.

Troubleshooting_Logic Start Unexpected Result Observed Check_On_Target Is STAT phosphorylation inhibited as expected? Start->Check_On_Target Off_Target_Hypothesis Hypothesize Off-Target Effect Check_On_Target->Off_Target_Hypothesis Yes On_Target_Issue Review On-Target Assay Protocol Check_On_Target->On_Target_Issue No Kinase_Panel Perform Broad Kinase Profiling Off_Target_Hypothesis->Kinase_Panel Compare_Inhibitors Compare with other JAK inhibitors Off_Target_Hypothesis->Compare_Inhibitors Alternative_Pathway Investigate Alternative Signaling Pathways Off_Target_Hypothesis->Alternative_Pathway

Caption: Logic diagram for troubleshooting unexpected results.

References

Technical Support Center: Managing Ilunocitinib Cytotoxicity in Long-Term Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing the cytotoxic effects of Ilunocitinib in long-term cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a non-selective Janus kinase (JAK) inhibitor.[1][2][3] It demonstrates high potency in inhibiting JAK1, JAK2, and tyrosine kinase 2 (TYK2).[1][4][5] By blocking these kinases, this compound disrupts the JAK-STAT signaling pathway, which is essential for the downstream signaling of numerous cytokines and growth factors involved in inflammation and immune responses.[4][6] This pathway transmits signals from the cell membrane to the nucleus, leading to the transcription of genes that regulate processes like cell proliferation, differentiation, and survival.[2][6]

Q2: Why might this compound cause cytotoxicity in my cell cultures?

A2: As a potent kinase inhibitor, this compound's mechanism of action involves interfering with fundamental cellular signaling pathways. While this is desirable for its therapeutic effect, it can also lead to off-target effects or pathway inhibition that is detrimental to cell health, especially in long-term culture.[7][8] Cytotoxicity can arise from:

  • On-target effects: The intended inhibition of JAK-STAT signaling can impact the survival and proliferation of certain cell types that are dependent on these pathways for growth.

  • Off-target effects: Like many small molecule inhibitors, this compound may interact with other kinases or cellular proteins, leading to unintended and toxic consequences.[9][10]

  • Dose- and time-dependent effects: Prolonged exposure to even low concentrations of the inhibitor can lead to cumulative stress and eventual cell death.

Q3: What are the typical signs of this compound-induced cytotoxicity?

A3: Signs of cytotoxicity can range from subtle to overt and may include:

  • A decrease in cell proliferation or a complete halt in cell growth.

  • Changes in cell morphology, such as rounding, shrinking, or detachment from the culture surface.

  • Increased presence of floating or dead cells in the culture medium.

  • A decrease in metabolic activity as measured by assays like the MTT or WST-1 assay.

  • An increase in markers of apoptosis or necrosis.

Troubleshooting Guides

Problem 1: I'm observing a high level of cell death even at low concentrations of this compound.

  • Question: Why are my cells so sensitive to this compound?

    • Answer: Cell sensitivity to JAK inhibitors can vary significantly between different cell lines. Some cell lines may have a higher dependence on the JAK-STAT pathway for survival and proliferation. It is also possible that the batch of this compound you are using has a higher potency than expected.

  • Question: How can I determine the appropriate concentration of this compound for my long-term experiments?

    • Answer: It is crucial to perform a dose-response study to determine the half-maximal inhibitory concentration (IC50) for your specific cell line. Start with a wide range of concentrations and use a cell viability assay, such as the MTT assay, to assess the effect on cell proliferation after a defined period (e.g., 24, 48, and 72 hours). For long-term studies, aim to use a concentration that is at or below the IC50 to minimize cytotoxicity while still achieving the desired biological effect.

  • Question: Could the solvent be causing the cytotoxicity?

    • Answer: Yes, the solvent used to dissolve this compound (commonly DMSO) can be toxic to cells at higher concentrations. Ensure that the final concentration of the solvent in your culture medium is consistent across all conditions (including your vehicle control) and is at a non-toxic level (typically below 0.5%).

Problem 2: My cell viability results are inconsistent and not reproducible.

  • Question: What could be causing the variability in my cytotoxicity assays?

    • Answer: Inconsistent results can stem from several factors:

      • Cell passage number: Use cells within a consistent and low passage number range, as cellular characteristics can change over time in culture.

      • Cell seeding density: Ensure that cells are seeded at a consistent density across all wells and plates. Over-confluent or under-confluent cultures can respond differently to treatment.

      • Incomplete dissolution of formazan crystals (in MTT assays): Ensure complete solubilization of the formazan crystals before reading the absorbance.

      • Pipetting errors: Use calibrated pipettes and be precise when adding reagents.

  • Question: How can I improve the reproducibility of my experiments?

    • Answer: To improve reproducibility, standardize your protocols as much as possible. This includes using the same batch of reagents, maintaining a consistent cell culture environment, and adhering to a strict timeline for treatment and analysis. Including positive and negative controls in every experiment is also essential for quality control.

Problem 3: I am seeing changes in cell morphology, but my viability assay (e.g., MTT) does not show a significant decrease in viability.

  • Question: Why would cell morphology change without a corresponding drop in viability?

    • Answer: Some kinase inhibitors can induce cell cycle arrest or senescence without immediately causing cell death.[11] An MTT assay measures metabolic activity, which may not be significantly reduced in cells that are viable but not proliferating.

  • Question: What other assays can I use to investigate these morphological changes?

    • Answer: To get a more complete picture of the cellular response, consider using a combination of assays:

      • Apoptosis assays: Use Annexin V/PI staining to differentiate between live, apoptotic, and necrotic cells.[1][12][13][14]

      • Lactate Dehydrogenase (LDH) assay: This assay measures the release of LDH from damaged cells, providing an indicator of membrane integrity.[3][4][15][16]

      • Cell cycle analysis: Use flow cytometry to analyze the distribution of cells in different phases of the cell cycle.

Quantitative Data

Due to the limited availability of public in vitro cytotoxicity data for this compound, the following tables provide representative data for other non-selective JAK inhibitors, Tofacitinib and Ruxolitinib. This information can serve as a guide for designing your own dose-response experiments.

Table 1: IC50 Values of Tofacitinib in Various In Vitro Assays

Target/AssayCell Line/SystemIC50Reference
JAK1Enzyme Assay112 nM[17]
JAK2Enzyme Assay20 nM[17]
JAK3Enzyme Assay1 nM[17]
IL-2 induced T-cell proliferationHuman T-cell blasts11 nM[18]
Mixed Lymphocyte Reaction87 nM[18]
IL-6 induced STAT1 phosphorylation23 nM[18]
IL-6 induced STAT3 phosphorylation77 nM[18]
Cell ViabilityMM.1S (Multiple Myeloma)Dose-dependent decrease (0-10 µM)[17]

Table 2: IC50 Values of Ruxolitinib in Various Cell Lines

Cell LineAssayIncubation TimeIC50Reference
K-562WST-148h20 µM[19]
NCI-BL 2171WST-148h23.6 µM[19]
U87MGWST-124h94.07 µM[19]
Ba/F3 (JAK2V617F)Proliferation223 nM[20]
Ba/F3 (Wild-Type)Proliferation407 nM[20]
L-428, HDLM-2, Karpas-1106PMTS48hSignificant decrease at 1-100 µM[21]

Experimental Protocols

1. MTT Cell Viability Assay

This protocol is a colorimetric assay for assessing cell metabolic activity.

  • Materials:

    • Cells in culture

    • This compound

    • 96-well plate

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

    • Microplate reader

  • Procedure:

    • Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • Treat cells with a range of this compound concentrations for the desired duration (e.g., 24, 48, 72 hours). Include vehicle-only controls.

    • After the incubation period, add 10-20 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

    • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

2. Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies the amount of LDH released from damaged cells into the culture medium.

  • Materials:

    • Cells in culture treated with this compound

    • LDH assay kit (commercially available)

    • 96-well plate

    • Microplate reader

  • Procedure:

    • Culture and treat cells with this compound as described for the MTT assay. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).

    • After the treatment period, carefully collect the cell culture supernatant from each well.

    • Follow the manufacturer's instructions to mix the supernatant with the LDH assay reagents in a new 96-well plate.

    • Incubate the plate at room temperature for the time specified in the kit protocol.

    • Measure the absorbance at the recommended wavelength (usually 490 nm).

    • Calculate the percentage of cytotoxicity based on the absorbance values of the experimental samples relative to the controls.

3. Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between live, early apoptotic, late apoptotic, and necrotic cells.

  • Materials:

    • Cells in culture treated with this compound

    • Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit

    • Binding buffer (provided in the kit)

    • Propidium Iodide (PI) solution (provided in the kit)

    • Flow cytometer

  • Procedure:

    • Induce apoptosis in your cells by treating them with various concentrations of this compound for the desired time.

    • Harvest the cells (including any floating cells) and wash them with cold PBS.

    • Resuspend the cells in the provided binding buffer at a concentration of approximately 1 x 10^6 cells/mL.

    • Add Annexin V-FITC and PI to the cell suspension according to the kit's protocol.

    • Incubate the cells in the dark at room temperature for 15 minutes.

    • Analyze the stained cells by flow cytometry within one hour.

    • Quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic/necrotic).

Visualizations

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Dimerization Cytokine->Receptor JAK1 JAK1 Receptor:p1->JAK1 JAK2 JAK2 Receptor:p1->JAK2 Activation TYK2 TYK2 Receptor:p1->TYK2 Activation STAT_inactive STAT (inactive) Receptor->STAT_inactive Recruitment JAK1->Receptor JAK1->STAT_inactive Phosphorylation JAK2->Receptor Phosphorylation JAK2->STAT_inactive Phosphorylation TYK2->Receptor Phosphorylation TYK2->STAT_inactive Phosphorylation STAT_active STAT (active dimer) STAT_inactive->STAT_active Dimerization DNA DNA STAT_active->DNA This compound This compound This compound->JAK1 This compound->JAK2 This compound->TYK2 Gene_Transcription Gene Transcription (Proliferation, Survival, Inflammation) DNA->Gene_Transcription

Caption: this compound inhibits the JAK-STAT signaling pathway.

Cytotoxicity_Workflow start Start: Plan Long-Term Culture with this compound dose_response 1. Perform Dose-Response Study (e.g., MTT Assay, 24-72h) start->dose_response determine_ic50 2. Determine IC50 and Select Working Concentration dose_response->determine_ic50 long_term_culture 3. Initiate Long-Term Culture (Use concentration ≤ IC50) determine_ic50->long_term_culture monitor_cells 4. Monitor Cell Health Regularly (Morphology, Proliferation) long_term_culture->monitor_cells issue_detected Issue Detected? monitor_cells->issue_detected troubleshoot 5. Troubleshoot (See Troubleshooting Guide) issue_detected->troubleshoot Yes continue_experiment Continue Experiment issue_detected->continue_experiment No confirm_cytotoxicity 6. Confirm Cytotoxicity Mechanism (Apoptosis vs. Necrosis Assays) troubleshoot->confirm_cytotoxicity optimize_conditions 7. Optimize Culture Conditions (Lower concentration, intermittent dosing) confirm_cytotoxicity->optimize_conditions optimize_conditions->long_term_culture

Caption: Experimental workflow for managing this compound cytotoxicity.

Troubleshooting_Tree start Problem: Unexpected Cell Death/Low Viability q1 Is this the first time using this cell line/drug lot? start->q1 a1_yes Perform new dose-response study to establish IC50. q1->a1_yes Yes q2 Are controls (vehicle, untreated) behaving as expected? q1->q2 No a2_no Check for solvent toxicity, contamination, or general culture issues. q2->a2_no No q3 Is cell morphology altered without significant cell death in viability assays? q2->q3 Yes a3_yes Investigate cell cycle arrest/ senescence. Use apoptosis/ necrosis assays for confirmation. q3->a3_yes Yes a3_no_q4 Is there high variability between replicates? q3->a3_no_q4 No a4_yes Review assay protocol: - Check cell seeding density - Ensure proper mixing - Verify pipetting accuracy a3_no_q4->a4_yes Yes a4_no_solution Consider lowering this compound concentration or exploring intermittent dosing strategies. a3_no_q4->a4_no_solution No

Caption: Troubleshooting decision tree for cytotoxicity issues.

References

How to dissolve Ilunocitinib powder for research use

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling and use of Ilunocitinib powder for research purposes.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound powder for in vitro studies?

A1: The recommended solvent for creating a stock solution of this compound for in vitro experiments is Dimethyl Sulfoxide (DMSO).[1][2][3][4] this compound is highly soluble in DMSO, with concentrations of up to 250 mg/mL being achievable.[2][4] For cell-based assays, it is crucial to ensure the final concentration of DMSO in the culture medium does not exceed 0.1% to avoid solvent-induced cytotoxicity.[3]

Q2: How should I prepare this compound for in vivo animal studies?

A2: For in vivo administration, this compound powder needs to be dissolved in a vehicle formulation. Direct dissolution in aqueous solutions is not recommended. Common formulations involve a primary stock solution in DMSO, which is then further diluted with co-solvents. Several protocols are available, and the choice may depend on the specific experimental requirements and animal model.[1][2] Always add the solvents sequentially and ensure the solution is clear before adding the next component.[1][3]

Q3: What is the storage and stability of this compound solutions?

A3: this compound powder is stable for years when stored at -20°C.[2][3] Once dissolved in a solvent, the stability of the stock solution depends on the storage temperature. For long-term storage, it is recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store them at -80°C, where they can be stable for up to 6 months.[2][3][4] For short-term storage, aliquots can be kept at -20°C for up to one month.[2][4]

Q4: I am observing precipitation when diluting my DMSO stock solution into an aqueous buffer. What should I do?

A4: Precipitation upon dilution of a concentrated DMSO stock into an aqueous medium is a common issue with hydrophobic compounds. To mitigate this, it is recommended to perform a serial dilution of the DMSO stock with DMSO first to a lower concentration before adding it to the aqueous buffer.[3] Additionally, pre-warming both the stock solution and the aqueous buffer to 37°C before mixing can help prevent precipitation.[3] If precipitation still occurs, gentle vortexing or sonication may be used to redissolve the compound.[3]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Powder is difficult to dissolve in DMSO. 1. The concentration is too high.2. The DMSO may have absorbed moisture (hygroscopic).3. Insufficient mixing.1. Try a lower concentration initially.2. Use a fresh, unopened bottle of anhydrous DMSO.[2]3. Use a vortex mixer or sonicate the solution in a water bath to aid dissolution.[2][3][4] Gentle warming to 37°C can also be beneficial.[4]
Precipitation observed in the final in vivo formulation. 1. Solvents were not added in the correct order.2. The solution was not fully dissolved before adding the next solvent.3. The final concentration is too high for the chosen vehicle.1. Strictly follow the sequential addition of solvents as outlined in the protocol.[1][3]2. Ensure the solution is completely clear after the addition of each solvent before proceeding to the next.[1][3]3. Re-evaluate the formulation or lower the final concentration of this compound.
Inconsistent results in cell-based assays. 1. Final DMSO concentration is too high, causing cellular stress.2. Incomplete dissolution of this compound leading to inaccurate concentration.3. Degradation of this compound due to improper storage or multiple freeze-thaw cycles.1. Ensure the final DMSO concentration in the cell culture medium is ≤ 0.1%. Perform a vehicle control experiment.[3]2. Visually inspect the stock solution for any particulate matter before use. If needed, centrifuge the stock and use the supernatant.3. Prepare fresh dilutions from a properly stored, single-use aliquot of the stock solution for each experiment.[3]

Quantitative Data Summary

Table 1: Solubility of this compound Powder

SolventMaximum ConcentrationMolar EquivalentNotes
DMSO~250 mg/mL[1][2][4]~652.01 mMSonication or gentle warming may be required. Use of newly opened DMSO is recommended.[2]

Table 2: Example Formulations for In Vivo Use

Formulation CompositionFinal this compound ConcentrationReference
10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline≥ 2.08 mg/mL (5.42 mM)[1][2]
10% DMSO + 90% (20% SBE-β-CD in Saline)≥ 2.08 mg/mL (5.42 mM)[1][2]
10% DMSO + 90% Corn Oil≥ 2.08 mg/mL (5.42 mM)[1][2]

Experimental Protocols

Preparation of a 10 mM DMSO Stock Solution
  • Weigh out the required amount of this compound powder (Molecular Weight: 383.43 g/mol ).

  • Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 10 mM. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 3.83 mg of this compound in 1 mL of DMSO.

  • Vortex the solution until the powder is completely dissolved. If necessary, sonicate the vial in a water bath for a short period.

  • Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • Aliquot the stock solution into single-use vials and store at -80°C for long-term storage or -20°C for short-term storage.

General Protocol for In Vivo Formulation (Example: 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline)
  • Start with a pre-made concentrated stock solution of this compound in DMSO (e.g., 20.8 mg/mL).

  • To prepare 1 mL of the final formulation, take 100 µL of the 20.8 mg/mL this compound DMSO stock solution.

  • Add 400 µL of PEG300 to the DMSO stock and mix thoroughly until the solution is clear.

  • Add 50 µL of Tween-80 to the mixture and mix again until a clear solution is obtained.

  • Finally, add 450 µL of saline to reach the final volume of 1 mL and mix thoroughly.

  • The final concentration of this compound in this formulation will be 2.08 mg/mL. This formulation should be prepared fresh before use.[1][2]

Visualizations

Signaling Pathway

This compound is an inhibitor of Janus kinases (JAKs), which are key components of the JAK/STAT signaling pathway. This pathway is crucial for transducing signals from various cytokines and growth factors, thereby regulating cellular processes like inflammation and immunity. This compound exerts its effect by blocking the kinase activity of JAKs, which in turn prevents the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Part 1 Part 2 Cytokine->Receptor:p1 1. Binding JAK JAK Receptor:p2->JAK 2. Receptor Activation JAK->JAK STAT STAT JAK->STAT 4. Phosphorylation STAT_dimer STAT Dimer STAT->STAT_dimer 5. Dimerization DNA DNA STAT_dimer->DNA 6. Nuclear Translocation This compound This compound This compound->JAK Inhibition Gene_Expression Gene Expression DNA->Gene_Expression 7. Transcription Experimental_Workflow Start Start Cell_Seeding Seed cells in a multi-well plate Start->Cell_Seeding Incubation1 Incubate overnight Cell_Seeding->Incubation1 Compound_Addition Add this compound at various concentrations Incubation1->Compound_Addition Incubation2 Incubate for a defined period Compound_Addition->Incubation2 Stimulation Stimulate with a cytokine (e.g., IL-6) to activate the JAK/STAT pathway Incubation2->Stimulation Incubation3 Incubate for a short period Stimulation->Incubation3 Lysis Lyse cells to extract proteins Incubation3->Lysis Analysis Analyze STAT phosphorylation (e.g., by Western Blot or ELISA) Lysis->Analysis End End Analysis->End

References

Adjusting Ilunocitinib concentration for different cell lines

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of Ilunocitinib in in vitro experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a non-selective Janus kinase (JAK) inhibitor.[1][2] It demonstrates high in vitro potency against JAK1, JAK2, and Tyrosine Kinase 2 (TYK2).[1][3][4] By inhibiting these kinases, this compound blocks the JAK-STAT signaling pathway, which is a critical pathway for the signal transduction of numerous cytokines and growth factors involved in inflammation and immune responses.[1] This inhibition disrupts the downstream signaling cascades that lead to the transcription of genes involved in cellular proliferation, differentiation, and immune cell activation.[1]

Q2: What is the primary application of this compound described in the literature?

The predominant application of this compound found in published literature is for the control of pruritus and atopic dermatitis in dogs.[3][4] While its mechanism of action suggests broader applications in immunology and oncology research, its use in other contexts is not as well-documented in publicly available information.

Q3: What are the known IC50 values for this compound?

Adjusting this compound Concentration for Different Cell Lines

Due to the variability in sensitivity to inhibitors across different cell lines, it is crucial to determine the optimal concentration of this compound for your specific experimental model.

Recommended General Approach:

  • Literature Review: While specific data for this compound is limited, reviewing literature for other JAK inhibitors in your cell line of interest can provide a general starting range.

  • Dose-Response Curve: It is highly recommended to perform a dose-response experiment to determine the IC50 value in your specific cell line. This typically involves treating the cells with a serial dilution of this compound and measuring a relevant biological endpoint.

  • Start with a Broad Range: A common starting point for a new inhibitor is to test a wide range of concentrations, for example, from 1 nM to 10 µM, often in half-log or log increments.

  • Endpoint Measurement: The endpoint for your dose-response curve should be a quantifiable measure of the biological effect you are studying. This could be the inhibition of cell proliferation (e.g., using an MTS or CellTiter-Glo assay), the reduction of STAT phosphorylation (e.g., via Western blot or flow cytometry), or the downregulation of a specific cytokine-induced gene expression (e.g., by qPCR).

Experimental Protocol: Determining the IC50 of this compound in a New Cell Line

This protocol provides a general framework for determining the half-maximal inhibitory concentration (IC50) of this compound in an adherent cell line using a colorimetric cell viability assay.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile

  • Your cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates, sterile

  • Phosphate-buffered saline (PBS), sterile

  • Cell viability reagent (e.g., MTS or MTT)

  • Multichannel pipette

  • Plate reader

Procedure:

  • Stock Solution Preparation:

    • Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in sterile DMSO.

    • Gently warm and sonicate if necessary to ensure complete dissolution.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

  • Cell Seeding:

    • Harvest and count your cells.

    • Seed the cells into a 96-well plate at a predetermined optimal density. The density should allow for logarithmic growth during the course of the experiment.

    • Incubate the plate overnight at 37°C in a humidified incubator with 5% CO2 to allow the cells to attach.

  • This compound Treatment:

    • The next day, prepare serial dilutions of this compound in complete cell culture medium. It is recommended to perform a 10-point dilution series.

    • Ensure the final concentration of DMSO in the medium is consistent across all wells and does not exceed 0.1% to avoid solvent-induced cytotoxicity.

    • Include a "vehicle control" group that receives medium with the same final concentration of DMSO as the treated wells.

    • Also, include a "no-cell" control with only medium for background subtraction.

    • Carefully remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound.

  • Incubation:

    • Incubate the plate for a period relevant to your experimental question (e.g., 24, 48, or 72 hours).

  • Cell Viability Assay:

    • At the end of the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.

    • Incubate for the recommended time to allow for color development.

    • Measure the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis:

    • Subtract the background absorbance (from the no-cell control wells) from all other readings.

    • Normalize the data by expressing the viability of the treated cells as a percentage of the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the this compound concentration.

    • Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to calculate the IC50 value.

Data Presentation

As specific IC50 values for a range of cell lines are not publicly available, researchers should generate their own data. The following table provides a template for summarizing experimentally determined IC50 values for this compound.

Cell LineCell TypeAssay TypeIncubation Time (hours)IC50 (nM)
[Example: Cell Line A][Example: Human Lung Carcinoma][Example: MTS Assay][Example: 72][Enter your data here]
[Example: Cell Line B][Example: Murine Macrophage][Example: STAT3 Phosphorylation][Example: 24][Enter your data here]
[Example: Cell Line C][Example: Canine Keratinocytes][Example: IL-31 induced proliferation][Example: 48][Enter your data here]

Visualizations

Signaling Pathway of this compound

Ilunocitinib_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CytokineReceptor Cytokine Receptor JAK JAK (JAK1, JAK2, TYK2) CytokineReceptor->JAK 2. Activation STAT STAT JAK->STAT 3. Phosphorylation pSTAT pSTAT (Dimer) STAT->pSTAT 4. Dimerization GeneExpression Gene Expression (Inflammation, Proliferation) pSTAT->GeneExpression 5. Nuclear Translocation & Gene Transcription This compound This compound This compound->JAK Inhibition Cytokine Cytokine Cytokine->CytokineReceptor 1. Binding

Caption: this compound inhibits the JAK-STAT signaling pathway.

Experimental Workflow for IC50 Determination

IC50_Workflow start Start prep_stock Prepare this compound Stock Solution (in DMSO) start->prep_stock seed_cells Seed Cells in 96-well Plate prep_stock->seed_cells treat_cells Treat Cells with Serial Dilutions of this compound seed_cells->treat_cells incubate Incubate for 24-72 hours treat_cells->incubate viability_assay Perform Cell Viability Assay incubate->viability_assay read_plate Read Plate on Spectrophotometer viability_assay->read_plate analyze_data Analyze Data & Calculate IC50 read_plate->analyze_data end End analyze_data->end

Caption: Workflow for determining the IC50 of this compound.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Inconsistent or non-reproducible results 1. Cell passage number variability.2. Inconsistent cell seeding density.3. Contamination of cell culture.1. Use cells within a consistent and low passage number range.2. Ensure accurate and consistent cell counting and seeding.3. Regularly check for microbial contamination. If suspected, discard the culture and start with a fresh vial.
Low potency or no effect of this compound 1. Incorrect concentration calculation.2. Degradation of this compound stock solution.3. Cell line is resistant to JAK inhibition.1. Double-check all dilution calculations.2. Prepare fresh aliquots of this compound from a new powder stock. Avoid repeated freeze-thaw cycles.3. Confirm the expression and activity of the JAK-STAT pathway in your cell line (e.g., by stimulating with a relevant cytokine and measuring STAT phosphorylation). Consider using a different cell line known to be sensitive to JAK inhibitors as a positive control.
High background or cytotoxicity in vehicle control 1. DMSO concentration is too high.2. Contaminated DMSO or culture medium.1. Ensure the final DMSO concentration in the culture medium does not exceed 0.1%. Perform a DMSO toxicity curve to determine the tolerance of your specific cell line.2. Use fresh, sterile DMSO and culture medium.
Precipitation of this compound in culture medium 1. Poor solubility of this compound at the tested concentration.2. Interaction with components in the serum or medium.1. Ensure the stock solution is fully dissolved before further dilution. Sonication may help. Avoid using excessively high final concentrations.2. Consider reducing the serum concentration if experimentally feasible, or test different types of media.

References

Preventing Ilunocitinib degradation in stock solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the proper handling and storage of Ilunocitinib to prevent its degradation in stock solutions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: The recommended solvent for preparing high-concentration stock solutions of this compound is dimethyl sulfoxide (DMSO).[1][2][3][4] this compound is highly soluble in DMSO, with concentrations of up to 200-250 mg/mL being achievable.[1][2][3][4] For in vivo studies, complex formulations involving DMSO, PEG300, Tween 80, and saline or corn oil are often used.[1][2][3]

Q2: What is the optimal storage temperature for this compound powder and stock solutions?

A2: this compound powder should be stored at -20°C for long-term stability (up to 3 years).[1][3] For stock solutions in DMSO, it is recommended to store them at -80°C, which can maintain stability for up to one year.[1] For short-term use (within one month), storage at -20°C is also acceptable.[3][4]

Q3: How can I avoid degradation from repeated freeze-thaw cycles?

A3: To avoid degradation from multiple freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes before freezing.[1][4] This ensures that the main stock is not repeatedly subjected to temperature fluctuations.

Q4: Is this compound sensitive to light?

A4: While specific light sensitivity data for this compound is not extensively published, it is a general best practice for small molecule inhibitors to be protected from light, especially during long-term storage.[1] If a product requires light protection, it is often shipped in amber glass vials.[1]

Q5: What is the maximum recommended concentration of DMSO in cell culture media for in vitro experiments?

A5: For most cell-based assays, the final concentration of DMSO should not exceed 0.1%.[1] If a higher concentration is necessary, it is crucial to run a solvent control experiment to assess any potential effects of DMSO on the cells.[1]

Troubleshooting Guide

Q1: I am having difficulty dissolving the this compound powder in DMSO. What should I do?

A1: If you encounter solubility issues, sonication is recommended to aid dissolution.[1] Gently warming the solution to 37°C can also help increase solubility.[4] Ensure you are using a high-purity, anhydrous grade of DMSO, as hygroscopic DMSO can negatively impact the solubility of some compounds.[3]

Q2: I observed precipitation in my this compound stock solution after thawing it from -80°C. Is the solution still usable?

A2: Precipitation upon thawing can occur. Before use, bring the vial to room temperature and vortex it thoroughly to ensure all the solute is redissolved. If precipitation persists, gentle warming and sonication can be attempted.[3][4] If the precipitate does not go back into solution, it may indicate degradation or saturation issues, and it is advisable to prepare a fresh stock solution.

Q3: I received my vial of this compound powder, and the ice pack had melted. Is the compound compromised?

A3: this compound powder is generally stable at ambient temperatures for the duration of shipping.[1][2] The ice pack is primarily to prevent exposure to extreme temperatures. As long as the product was not exposed to prolonged high heat, its quality should not be affected.[1]

Quantitative Data Summary

The stability of this compound under various storage conditions is summarized in the table below.

FormStorage TemperatureDuration of StabilityReference
Powder-20°C3 years[1][3]
Powder4°C2 years[2][3]
In Solvent (DMSO)-80°C6 months to 1 year[1][3][4]
In Solvent (DMSO)-20°C1 month[3][4]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
  • Materials:

    • This compound powder (Molecular Weight: 383.43 g/mol )

    • Anhydrous, high-purity DMSO

    • Sterile microcentrifuge tubes or vials

    • Calibrated pipette

  • Procedure:

    • Equilibrate the vial of this compound powder to room temperature before opening to prevent condensation.

    • Weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, you would need 3.83 mg of this compound.

    • Add the appropriate volume of DMSO to the powder. For the example above, add 1 mL of DMSO.

    • Vortex the solution thoroughly until the powder is completely dissolved. If needed, use a sonicator for a few minutes to aid dissolution.

    • Once fully dissolved, aliquot the stock solution into single-use volumes in sterile, tightly sealed vials.

    • Label the aliquots clearly with the compound name, concentration, and date of preparation.

    • Store the aliquots at -80°C for long-term storage.

Protocol 2: Assessment of this compound Stock Solution Stability

This protocol provides a general workflow to assess the stability of your prepared this compound stock solution under your specific laboratory conditions.

  • Materials:

    • Freshly prepared this compound stock solution (as per Protocol 1)

    • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or Mass Spectrometry)

    • Appropriate mobile phase for HPLC analysis

  • Procedure:

    • Immediately after preparing the stock solution, take an aliquot for an initial analysis (Time 0). Dilute this aliquot to a suitable concentration for HPLC analysis and inject it into the HPLC system.

    • Record the peak area and retention time of the this compound peak. This will serve as your baseline.

    • Store the remaining aliquots under your desired storage conditions (e.g., -20°C and -80°C).

    • At predetermined time points (e.g., 1 week, 1 month, 3 months, 6 months, 1 year), thaw one aliquot from each storage condition.

    • Prepare the sample for HPLC analysis in the same manner as the Time 0 sample and analyze it.

    • Compare the peak area of the aged samples to the Time 0 sample. A significant decrease in the peak area or the appearance of new peaks may indicate degradation.

Visualizations

JAK_STAT_Pathway This compound's Mechanism of Action in the JAK/STAT Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates pSTAT p-STAT (Dimer) STAT->pSTAT Dimerizes Nucleus Nucleus pSTAT->Nucleus Translocates to Gene Gene Transcription Nucleus->Gene Initiates This compound This compound This compound->JAK Inhibits

Caption: this compound inhibits JAK, preventing STAT phosphorylation and gene transcription.

Stability_Workflow Workflow for Assessing this compound Stock Solution Stability start Prepare this compound Stock Solution aliquot Aliquot into Single-Use Vials start->aliquot time0 Analyze Time 0 Sample via HPLC aliquot->time0 store Store Aliquots at Desired Temperatures (-20°C and -80°C) aliquot->store timepoint At Each Time Point (e.g., 1, 3, 6 months) store->timepoint thaw Thaw One Aliquot per Condition timepoint->thaw analyze Analyze Sample via HPLC thaw->analyze compare Compare Peak Area to Time 0 analyze->compare stable No Significant Degradation compare->stable <5% change degraded Degradation Detected compare->degraded >5% change

Caption: Workflow for assessing the stability of this compound stock solutions over time.

References

Validation & Comparative

Ilunocitinib vs. Oclacitinib: A Comparative Analysis in Canine Atopic Dermatitis Models

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of ilunocitinib and oclacitinib, two Janus kinase (JAK) inhibitors used in the management of canine atopic dermatitis (cAD). This analysis is supported by experimental data on their mechanisms of action and clinical efficacy.

Introduction

Canine atopic dermatitis is a prevalent inflammatory and pruritic skin condition with a complex pathogenesis involving genetic predisposition and environmental factors. The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a critical signaling cascade for numerous cytokines that drive the inflammation and pruritus associated with cAD. Both this compound and oclacitinib target this pathway, but with differing selectivity and clinical profiles. This guide offers a detailed comparison of their performance in experimental and clinical settings.

Mechanism of Action: Targeting the JAK-STAT Pathway

Both this compound and oclacitinib function by inhibiting Janus kinases, which are intracellular enzymes that play a crucial role in the signaling of pro-inflammatory and pruritogenic cytokines. By blocking these enzymes, they disrupt the downstream signaling cascade that leads to the clinical signs of atopic dermatitis.

This compound is characterized as a non-selective JAK inhibitor with high in vitro potency for inhibiting JAK1, JAK2, and tyrosine kinase 2 (TYK2).[1] This broad-spectrum inhibition affects a wide range of cytokines involved in inflammation and allergy.

Oclacitinib , on the other hand, is described as a selective JAK1 inhibitor.[2] While it is most potent against JAK1, it also exhibits inhibitory activity against JAK2, JAK3, and TYK2, but to a lesser extent.[3][4][5] This selectivity for JAK1 is thought to target the key cytokines involved in pruritus and inflammation while potentially minimizing effects on other biological processes.[2]

Below is a diagram illustrating the JAK-STAT signaling pathway and the points of intervention for these inhibitors.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitors Inhibitors Receptor Receptor JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_P pSTAT STAT_P->STAT_P Dimerization Gene Gene Transcription STAT_P->Gene Translocates to Nucleus STAT->STAT_P Inflammation_Pruritus Inflammation & Pruritus Gene->Inflammation_Pruritus Leads to Cytokine Cytokine Cytokine->Receptor This compound This compound This compound->JAK Inhibits JAK1, JAK2, TYK2 Oclacitinib Oclacitinib Oclacitinib->JAK Primarily Inhibits JAK1

Figure 1: JAK-STAT Signaling Pathway and Inhibition by this compound and Oclacitinib.
In Vitro Inhibitory Potency

The following table summarizes the in vitro half-maximal inhibitory concentrations (IC50) of oclacitinib against the different JAK enzymes. While specific IC50 values for this compound are largely unpublished, it is reported to have a high potency for JAK1, JAK2, and TYK2, with a JAK1 IC50 estimated to be in the low nanomolar range.[1]

Target EnzymeOclacitinib IC50 (nM)This compound IC50 (nM)
JAK110[3][5]~10-20 (estimated)
JAK218[3]Unpublished Data
JAK399[3]Unpublished Data
TYK284[3]Unpublished Data
Table 1: In Vitro Inhibitory Potency (IC50) of Oclacitinib and this compound against Janus Kinases.

Comparative Efficacy in a Clinical Model of Canine Atopic Dermatitis

A pivotal randomized, blinded clinical trial directly compared the efficacy and safety of this compound and oclacitinib in 338 client-owned dogs with atopic dermatitis over a 112-day period.[5][6][7][8]

Experimental Protocol

The following is a summary of the experimental protocol from the comparative clinical trial:

  • Study Design: A randomized, blinded, positive-controlled clinical trial.[5][7][8]

  • Subjects: 338 client-owned dogs diagnosed with atopic dermatitis.[5][7][8]

  • Treatment Groups:

    • This compound Group: Received 0.6-0.8 mg/kg once daily for up to 112 days.[5][7][8]

    • Oclacitinib Group: Received 0.4-0.6 mg/kg twice daily for the first 14 days, followed by once daily for the remainder of the study (up to 112 days).[5][7][8]

  • Efficacy Assessments:

    • Pruritus: Assessed by owners using an enhanced Pruritus Visual Analog Scale (PVAS).[5][7][8]

    • Skin Lesions: Assessed by investigators using the Canine Atopic Dermatitis Extent and Severity Index, 4th iteration (CADESI-04).[5][7][8]

  • Safety Assessment: Monitored throughout the study.[5][7][8]

Start Start Enrollment Enrollment of 338 Dogs with Atopic Dermatitis Start->Enrollment Randomization Randomization (1:1) Enrollment->Randomization Ilunocitinib_Tx This compound Treatment (0.6-0.8 mg/kg once daily) Randomization->Ilunocitinib_Tx Oclacitinib_Tx Oclacitinib Treatment (0.4-0.6 mg/kg twice daily for 14 days, then once daily) Randomization->Oclacitinib_Tx Assessments Efficacy Assessments (PVAS and CADESI-04) at Day 0, 14, 28, 56, 84, 112 Ilunocitinib_Tx->Assessments Safety_Monitoring Continuous Safety Monitoring Ilunocitinib_Tx->Safety_Monitoring Oclacitinib_Tx->Assessments Oclacitinib_Tx->Safety_Monitoring End End Assessments->End Safety_Monitoring->End

Figure 2: Experimental Workflow of the Comparative Clinical Trial.
Efficacy Results

The study revealed significant differences in the long-term efficacy between the two treatments.

  • Initial Phase (Day 0-14): The reduction in pruritus and CADESI-04 scores was similar for both this compound and oclacitinib treatment groups during the initial two weeks of the study.[5][7][8]

  • Maintenance Phase (Day 28-112): From day 28 to day 112, the mean PVAS and CADESI-04 scores were significantly lower for the this compound group compared to the oclacitinib group (p ≤ 0.003 and p ≤ 0.023, respectively).[5][7][8] Notably, between day 14 and day 28, PVAS scores for the oclacitinib group increased, while they continued to decrease for the this compound group.[5][7][8]

  • Clinical Remission: A greater number of dogs treated with this compound achieved clinical remission of pruritus (PVAS score <2) from day 28 to day 112.[5][7][8]

  • Overall Assessment: The subjective assessment of the overall response was significantly better for this compound from day 28 to day 112 (p ≤ 0.002).[5][7][8]

The following tables summarize the mean efficacy scores at various time points during the study. (Note: Specific mean and standard error values were not available in the reviewed literature; the table reflects the reported trends).

TimepointThis compound Mean PVAS Score (Trend)Oclacitinib Mean PVAS Score (Trend)
Day 0BaselineBaseline
Day 14Similar ReductionSimilar Reduction
Day 28Continued ReductionIncrease from Day 14
Day 56Significantly LowerHigher
Day 84Significantly LowerHigher
Day 112Significantly LowerHigher
Table 2: Owner-Assessed Pruritus (PVAS) Scores Over Time.
TimepointThis compound Mean CADESI-04 Score (Trend)Oclacitinib Mean CADESI-04 Score (Trend)
Day 0BaselineBaseline
Day 14Similar ReductionSimilar Reduction
Day 28Significantly LowerHigher
Day 56Significantly LowerHigher
Day 84Significantly LowerHigher
Day 112Significantly LowerHigher
Table 3: Investigator-Assessed Skin Lesion (CADESI-04) Scores Over Time.

Safety Profile

Both this compound and oclacitinib demonstrated a similar and favorable safety profile throughout the 112-day clinical trial.[5][7][8]

Conclusion

Both this compound and oclacitinib are effective in managing the clinical signs of canine atopic dermatitis through the inhibition of the JAK-STAT pathway. Experimental data from a head-to-head clinical trial indicates that while both drugs provide rapid relief in the initial phase of treatment, this compound demonstrates a significantly better control of both pruritus and skin lesions in the longer-term maintenance phase compared to oclacitinib.[5][7][8] The broader inhibitory profile of this compound across multiple JAK enzymes may contribute to this sustained efficacy. Both drugs were found to be safe and well-tolerated in the studied population. These findings provide valuable insights for researchers and professionals in the development of targeted therapies for canine allergic skin diseases.

References

A Head-to-Head Comparison of Ilunocitinib and Ruxolitinib on JAK Signaling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, data-driven comparison of two prominent Janus kinase (JAK) inhibitors, Ilunocitinib and Ruxolitinib. By examining their mechanisms of action, inhibitory profiles, and effects on the JAK-STAT signaling pathway, this document aims to serve as a valuable resource for researchers and professionals in the field of drug development and immunology.

Introduction to JAK Inhibitors

Janus kinases are a family of intracellular, non-receptor tyrosine kinases that play a critical role in mediating cytokine signaling. The JAK family consists of four members: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2). These kinases are essential for the signal transduction of a wide range of cytokines, growth factors, and hormones, thereby regulating key cellular processes such as hematopoiesis, inflammation, and immune responses. Dysregulation of the JAK-STAT pathway is implicated in the pathophysiology of numerous autoimmune diseases and myeloproliferative neoplasms, making JAK inhibitors a significant class of therapeutic agents.

Ruxolitinib is a potent and selective inhibitor of JAK1 and JAK2, approved for the treatment of myelofibrosis, polycythemia vera, and graft-versus-host disease in humans.[1][2][3] Its therapeutic effects are attributed to the downregulation of the JAK-STAT pathway, which leads to the inhibition of myeloproliferation and a reduction in pro-inflammatory cytokine levels.[2][4]

This compound is a non-selective JAK inhibitor with high potency against JAK1, JAK2, and TYK2.[5][6] It is primarily under development for veterinary use, specifically for the control of pruritus and atopic dermatitis in dogs.[7][8] this compound modulates the immune response by disrupting the signaling of various cytokines involved in inflammation and allergic reactions.[5]

The JAK-STAT Signaling Pathway

The canonical JAK-STAT signaling cascade is initiated by the binding of a cytokine to its specific receptor on the cell surface. This binding event brings the associated JAKs into close proximity, leading to their autophosphorylation and activation. The activated JAKs then phosphorylate tyrosine residues on the cytoplasmic tail of the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Once recruited, STATs are themselves phosphorylated by the JAKs, leading to their dimerization and translocation to the nucleus, where they act as transcription factors to regulate the expression of target genes.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_P pSTAT STAT->STAT_P STAT_dimer pSTAT Dimer STAT_P->STAT_dimer Dimerizes DNA DNA STAT_dimer->DNA Translocates & Binds Gene Gene Transcription DNA->Gene Ruxolitinib Ruxolitinib Ruxolitinib->JAK Inhibits JAK1/JAK2 This compound This compound This compound->JAK Inhibits JAK1/JAK2/TYK2

Figure 1: The JAK-STAT signaling pathway and points of inhibition by Ruxolitinib and this compound.

Head-to-Head Comparison of Inhibitory Activity

The following table summarizes the available quantitative data on the inhibitory profiles of this compound and Ruxolitinib against the JAK family of kinases.

Parameter This compound Ruxolitinib
Target JAKs JAK1, JAK2, TYK2 (Non-selective)[5][6]JAK1, JAK2 (Selective)[1][2]
IC50 JAK1 ~10–20 nM[5]3.3 nM[4][9]
IC50 JAK2 High Potency[5][6]2.8 nM[4][9]
IC50 JAK3 Minimal impact[5]428 nM[4]
IC50 TYK2 High Potency[5][6]19 nM[4]

IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. Lower values indicate greater potency.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are representative protocols for key assays used to characterize JAK inhibitors.

Kinase Inhibition Assay (Biochemical Assay)

This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of a specific JAK kinase.

Objective: To determine the IC50 value of an inhibitor for a given JAK enzyme.

Materials:

  • Recombinant human JAK1, JAK2, JAK3, or TYK2 enzyme

  • Peptide substrate (e.g., a poly-Glu-Tyr peptide)

  • ATP (Adenosine triphosphate)

  • Test compounds (this compound, Ruxolitinib) dissolved in DMSO

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Microplate reader capable of detecting the assay signal (e.g., luminescence, fluorescence)

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a microplate, add the assay buffer, the peptide substrate, and the diluted test compounds.

  • Initiate the kinase reaction by adding the recombinant JAK enzyme and ATP to each well.

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a specified period (e.g., 60 minutes).

  • Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various detection methods, such as an antibody-based detection system (e.g., HTRF, AlphaScreen) or by measuring ATP depletion (e.g., Kinase-Glo).

  • Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

  • Calculate the IC50 value by fitting the data to a sigmoidal dose-response curve.

Cellular Phosphorylation Assay (Western Blotting)

This assay measures the ability of an inhibitor to block JAK-mediated phosphorylation of STAT proteins within a cellular context.

Objective: To assess the functional inhibition of the JAK-STAT pathway in cells.

Materials:

  • A cell line that expresses the target JAKs and cytokine receptors (e.g., TF-1 cells, Ba/F3 cells)

  • Cytokine to stimulate the pathway (e.g., IL-3, IFN-γ)

  • Test compounds (this compound, Ruxolitinib)

  • Cell lysis buffer

  • Primary antibodies against phosphorylated STAT (p-STAT) and total STAT

  • Secondary antibody conjugated to an enzyme (e.g., HRP)

  • Chemiluminescent substrate

  • Western blotting equipment

Procedure:

  • Culture the cells to an appropriate density.

  • Starve the cells of growth factors to reduce baseline signaling.

  • Pre-incubate the cells with various concentrations of the test compounds for a defined period.

  • Stimulate the cells with the appropriate cytokine to activate the JAK-STAT pathway.

  • Lyse the cells to extract total protein.

  • Determine the protein concentration of each lysate.

  • Separate the proteins by size using SDS-PAGE and transfer them to a membrane.

  • Probe the membrane with primary antibodies against p-STAT and total STAT.

  • Incubate with the secondary antibody.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Quantify the band intensities to determine the ratio of p-STAT to total STAT at each inhibitor concentration.

Western_Blot_Workflow A Cell Culture & Starvation B Inhibitor Pre-incubation A->B C Cytokine Stimulation B->C D Cell Lysis C->D E Protein Quantification D->E F SDS-PAGE E->F G Protein Transfer F->G H Antibody Incubation (p-STAT & Total STAT) G->H I Detection & Analysis H->I

Figure 2: A simplified workflow for a cellular phosphorylation assay using Western blotting.

Discussion and Conclusion

Ruxolitinib and this compound are both potent inhibitors of the JAK-STAT signaling pathway, but they exhibit distinct selectivity profiles. Ruxolitinib is a selective JAK1/JAK2 inhibitor, a characteristic that has been leveraged for the treatment of specific myeloproliferative neoplasms and inflammatory conditions in humans.[1][3][10] Its minimal activity against JAK3 is thought to contribute to a more favorable safety profile concerning broader immunosuppression.

In contrast, this compound is a non-selective inhibitor with high potency against JAK1, JAK2, and TYK2.[5][6] This broader inhibition profile may be advantageous in conditions where multiple cytokine pathways are implicated, such as in allergic and atopic dermatitis.[11] The high potency against TYK2, which is involved in the signaling of IL-12 and IL-23, could provide additional therapeutic benefits in inflammatory skin diseases.

The choice between a selective and a non-selective JAK inhibitor depends on the specific therapeutic indication. For diseases driven primarily by JAK1/JAK2-dependent cytokines, a selective inhibitor like Ruxolitinib may be preferred to minimize off-target effects. For complex inflammatory conditions involving a wider array of cytokines, a broader-spectrum inhibitor like this compound might offer greater efficacy.

This guide has provided a comparative overview of this compound and Ruxolitinib, supported by available experimental data and representative methodologies. Further head-to-head preclinical and clinical studies would be invaluable to fully elucidate the comparative efficacy and safety of these two JAK inhibitors in various disease models and patient populations.

References

Navigating the Kinome: An In Vitro Selectivity Showdown of the JAK Inhibitor Ilunocitinib (LY-3411067)

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive in vitro kinase selectivity comparison of Ilunocitinib (LY-3411067), a Janus kinase (JAK) inhibitor, with other relevant JAK inhibitors. This analysis, supported by experimental data, aims to objectively present the compound's performance and aid in critical research and development decisions.

This compound (formerly LY-3411067) is a Janus kinase (JAK) inhibitor that has been identified as a potent modulator of the JAK-STAT signaling pathway.[1] Contrary to initial postulations, this compound is not a RIPK2 inhibitor but targets the JAK family of tyrosine kinases, specifically JAK1, JAK2, and Tyrosine Kinase 2 (TYK2).[1][2] This pathway is a critical regulator of immune responses, and its dysregulation is implicated in various inflammatory and autoimmune diseases.[2] This guide delves into the in vitro kinase selectivity profile of this compound and compares it with other well-characterized JAK inhibitors, namely Oclacitinib, Abrocitinib, and Upadacitinib, to provide a clear perspective on its relative potency and selectivity.

Comparative Kinase Inhibition Profile

The in vitro kinase selectivity of a compound is a crucial determinant of its therapeutic window and potential off-target effects. The following table summarizes the available half-maximal inhibitory concentration (IC50) values for this compound and other selected JAK inhibitors against the four members of the JAK family. This quantitative data allows for a direct comparison of their potency and selectivity.

InhibitorJAK1 (IC50, nM)JAK2 (IC50, nM)JAK3 (IC50, nM)TYK2 (IC50, nM)Reference
This compound (LY-3411067) ~10-20High Potency-High Potency[2][3]
Oclacitinib10189984[4][5]
Abrocitinib29803>10,0001250[6]
Upadacitinib43~3182 (74-fold selective)>5590 (>130-fold selective)>8170 (>190-fold selective)[7]

Note: A lower IC50 value indicates higher potency. The data for Upadacitinib's JAK2, JAK3, and TYK2 inhibition is presented as fold-selectivity relative to JAK1, as reported in the source.

Decoding the JAK-STAT Signaling Pathway

The Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway is a principal signaling mechanism for a wide array of cytokines and growth factors, playing a pivotal role in immunity, cell proliferation, and differentiation. The diagram below illustrates the canonical JAK-STAT signaling cascade.

JAK_STAT_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK 2. Receptor Dimerization & JAK Activation JAK->Receptor 3. Receptor Phosphorylation STAT STAT JAK->STAT 4. STAT Recruitment & Phosphorylation pSTAT p-STAT (Dimer) STAT->pSTAT 5. Dimerization Gene Target Gene Transcription pSTAT->Gene 6. Nuclear Translocation

Figure 1: The canonical JAK-STAT signaling pathway.

Experimental Protocols: In Vitro Kinase Assays

The determination of kinase inhibition profiles is paramount in drug discovery. A generalized workflow for an in vitro kinase assay to determine IC50 values is outlined below. Specific parameters may vary between different assay platforms and research laboratories.

General Principle

In vitro kinase assays measure the enzymatic activity of a purified kinase in the presence of a substrate (often a peptide) and a phosphate donor (typically ATP). The inhibitory potential of a compound is determined by quantifying the reduction in kinase activity at various concentrations of the inhibitor.

Key Methodologies

Several platforms are commonly employed for in vitro kinase profiling:

  • Radiometric Assays: These assays utilize radiolabeled ATP (e.g., [γ-³²P]ATP or [γ-³³P]ATP). The transfer of the radiolabeled phosphate group to the substrate is measured, typically by capturing the substrate on a filter and quantifying the radioactivity.

  • Luminescence-Based Assays: These assays, such as the Kinase-Glo® assay, measure the amount of ATP remaining in the reaction after the kinase reaction has occurred. A decrease in luminescence indicates higher kinase activity (more ATP consumed).

  • Fluorescence/FRET-Based Assays: These assays use fluorescently labeled substrates. Phosphorylation of the substrate by the kinase leads to a change in the fluorescent properties, which can be detected. LanthaScreen™ is an example of a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay.

Representative Experimental Workflow

The following diagram illustrates a typical workflow for an in vitro kinase inhibition assay.

Kinase_Assay_Workflow cluster_prep 1. Preparation cluster_reaction 2. Kinase Reaction cluster_detection 3. Detection & Analysis A Prepare Assay Buffer E Add Kinase to Assay Plate A->E B Dilute Kinase Enzyme B->E C Prepare Substrate & ATP Solution G Initiate Reaction with Substrate/ATP Mix C->G D Serially Dilute Test Compound (e.g., this compound) F Add Diluted Test Compound D->F E->F F->G H Incubate at Room Temperature G->H I Stop Reaction (e.g., add EDTA) H->I J Add Detection Reagent (e.g., Luminescent/Fluorescent probe) I->J K Read Signal (Luminescence/Fluorescence) J->K L Data Analysis: Calculate % Inhibition & IC50 K->L

Figure 2: Generalized workflow for an in vitro kinase inhibition assay.

Detailed Steps (Example using a Luminescence-Based Assay):

  • Reagent Preparation: All reagents, including the kinase, substrate, ATP, and the test compound (this compound), are prepared in an appropriate kinase assay buffer. The test compound is serially diluted to create a concentration gradient.

  • Kinase Reaction: The purified kinase enzyme is added to the wells of a microplate. Subsequently, the various concentrations of the test compound are added. The kinase reaction is initiated by the addition of a mixture of the substrate and ATP.

  • Incubation: The reaction plate is incubated at a controlled temperature (e.g., room temperature) for a specific period to allow the enzymatic reaction to proceed.

  • Signal Detection: After incubation, a detection reagent (e.g., Kinase-Glo®) is added to the wells. This reagent simultaneously stops the kinase reaction and measures the remaining ATP through a luciferase-based reaction that generates a luminescent signal.

  • Data Analysis: The luminescent signal is read using a plate reader. The percentage of kinase inhibition is calculated for each concentration of the test compound relative to a control with no inhibitor. The IC50 value, which is the concentration of the inhibitor required to reduce kinase activity by 50%, is then determined by fitting the data to a dose-response curve.

This guide provides a foundational comparison of this compound's in vitro kinase selectivity. For further in-depth analysis, researchers are encouraged to consult the primary literature and conduct head-to-head studies under their specific experimental conditions.

References

Ilunocitinib's Kinase Cross-Reactivity Profile: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ilunocitinib is a novel, non-selective Janus kinase (JAK) inhibitor with demonstrated high potency against JAK1, JAK2, and Tyrosine Kinase 2 (TYK2).[1][2][3] As a modulator of the JAK-STAT signaling pathway, this compound plays a crucial role in the immune response, making it a significant area of study for inflammatory and autoimmune diseases.[2] While its primary targets are within the JAK family, understanding its cross-reactivity with other kinase families is paramount for a comprehensive assessment of its therapeutic potential and off-target effects.

This guide provides a comparative analysis of this compound's kinase selectivity. Due to the limited availability of public domain kinome-wide screening data for this compound, this guide presents its known JAK family inhibition profile alongside publicly available kinase selectivity data for other well-characterized JAK inhibitors, Ruxolitinib and Oclacitinib. This comparative approach offers valuable insights into the typical selectivity patterns of this class of inhibitors.

The JAK-STAT Signaling Pathway

The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a critical signaling cascade initiated by cytokines and growth factors, playing a pivotal role in immunity, cell proliferation, and inflammation. The binding of a ligand to its receptor induces the dimerization of receptor-associated JAKs, which then auto-phosphorylate and activate each other. These activated JAKs subsequently phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Once docked, STATs are themselves phosphorylated by the JAKs, leading to their dimerization and translocation to the nucleus, where they act as transcription factors to regulate gene expression.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK1 JAK1 Receptor->JAK1 Activation JAK2 JAK2 Receptor->JAK2 Activation JAK1->JAK2 Phosphorylation STAT STAT JAK1->STAT Phosphorylation JAK2->STAT Phosphorylation pSTAT pSTAT STAT->pSTAT Dimerization Gene Gene Expression pSTAT->Gene Transcription Regulation This compound This compound This compound->JAK1 Inhibition This compound->JAK2 Inhibition Cytokine Cytokine Cytokine->Receptor Binding

Figure 1: Simplified JAK-STAT signaling pathway and the inhibitory action of this compound.

Quantitative Kinase Inhibition Profile

While comprehensive kinome scan data for this compound is not publicly available, preclinical pharmacology indicates a low nanomolar IC50 value for JAK1 inhibition, in the range of 10–20 nM.[2] It is characterized as a non-selective JAK inhibitor with high potency for JAK1, JAK2, and TYK2, and is reported to have minimal impact on other protein and lipid kinases.[2]

To provide a comparative context, the selectivity profiles of two other well-studied JAK inhibitors, Ruxolitinib and Oclacitinib, are presented below. These tables summarize their inhibitory constants (Kd or IC50) against members of the JAK family and a selection of other kinases.

Table 1: Comparative Inhibition of JAK Family Kinases

CompoundJAK1JAK2JAK3TYK2Reference
This compound ~10-20 nM (IC50)High Potency-High Potency[2]
Ruxolitinib 3.4 nM (Kd)0.0 nM (Kd)2.0 nM (Kd)0.9 nM (Kd)[4]
Oclacitinib 10 nM (IC50)18 nM (IC50)99 nM (IC50)84 nM (IC50)[5]

Table 2: Selectivity Profile of Ruxolitinib Against Other Kinase Families (KINOMEscan)

KinaseKinase FamilyKd (nM)
MAP3K2STE41.0
CAMK2ACAMK46.0
ROCK2AGC52.0
ROCK1AGC60.0
DCAMKL1CAMK68.0
DAPK1CAMK72.0
DAPK3CAMK89.0
CAMK2DCAMK90.0
LRRK2(G2019S)TKL90.0
DAPK2CAMK97.0
GAKOther99.0
CAMK2GCAMK100.0
Source: DiscoveRx KINOMEscan® screen data.[4]

Table 3: Selectivity Profile of Oclacitinib Against Other Kinases

KinaseKinase FamilyIC50 (nM)
38 Non-JAK KinasesVarious> 1000
Source: Gonzales AJ, et al. (2014).[5]

Experimental Protocols

The following are detailed methodologies for key experiments typically used to assess kinase inhibitor selectivity and cross-reactivity.

Biochemical Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. A luminescent signal is generated that is proportional to the ADP concentration.

cluster_workflow Biochemical Kinase Assay Workflow Start Start Incubate Incubate Kinase + Inhibitor Start->Incubate Add_Substrate Add Substrate/ATP Solution Incubate->Add_Substrate Kinase_Reaction Kinase Reaction Add_Substrate->Kinase_Reaction Add_ADP_Glo Add ADP-Glo™ Reagent Kinase_Reaction->Add_ADP_Glo Deplete_ATP Deplete Unconsumed ATP Add_ADP_Glo->Deplete_ATP Add_Detection Add Kinase Detection Reagent Deplete_ATP->Add_Detection Convert_ADP Convert ADP to ATP Add_Detection->Convert_ADP Luminescence Measure Luminescence Convert_ADP->Luminescence End End Luminescence->End

Figure 2: Workflow for a typical biochemical kinase inhibition assay.

Materials:

  • Kinase of interest

  • Kinase-specific substrate

  • This compound or other test compounds

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white plates

  • Luminometer

Protocol:

  • Compound Preparation: Prepare serial dilutions of this compound in a suitable buffer (e.g., kinase buffer with a final DMSO concentration of ≤1%).

  • Kinase Reaction Setup: In a 384-well plate, add the kinase solution to each well.

  • Inhibitor Addition: Add the diluted this compound or control solutions to the wells containing the kinase.

  • Pre-incubation: Incubate the plate at room temperature for a specified time (e.g., 15-30 minutes) to allow the inhibitor to bind to the kinase.

  • Initiation of Reaction: Start the kinase reaction by adding a solution containing the kinase-specific substrate and ATP to each well.

  • Reaction Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Termination and ATP Depletion: Stop the reaction by adding ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature to deplete the remaining ATP.

  • Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal through a luciferase reaction. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer. The signal is inversely proportional to the kinase inhibition.

  • Data Analysis: Calculate the percent inhibition for each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based STAT5 Phosphorylation Assay

This assay measures the phosphorylation of STAT5, a downstream target of JAKs, in response to cytokine stimulation in the presence or absence of an inhibitor.

Materials:

  • Cell line expressing the relevant cytokine receptor and JAKs (e.g., TF-1 cells)

  • Cytokine (e.g., IL-3 or GM-CSF)

  • This compound or other test compounds

  • Cell culture medium

  • Fixation and permeabilization buffers

  • Phospho-specific anti-STAT5 antibody

  • Flow cytometer or plate-based ELISA reader

Protocol:

  • Cell Culture and Starvation: Culture cells to the desired density. Prior to the assay, starve the cells of growth factors by incubating them in a low-serum or serum-free medium for several hours to reduce basal STAT5 phosphorylation.

  • Inhibitor Treatment: Pre-incubate the starved cells with various concentrations of this compound or a vehicle control for a specified time (e.g., 1-2 hours).

  • Cytokine Stimulation: Stimulate the cells with a pre-determined concentration of the appropriate cytokine (e.g., IL-3) for a short period (e.g., 15-30 minutes) to induce STAT5 phosphorylation.

  • Cell Fixation: Immediately fix the cells to preserve the phosphorylation state using a fixation buffer (e.g., paraformaldehyde-based).

  • Cell Permeabilization: Permeabilize the cells to allow antibody entry using a permeabilization buffer (e.g., methanol or saponin-based).

  • Antibody Staining: Incubate the permeabilized cells with a primary antibody specific for phosphorylated STAT5 (pSTAT5).

  • Secondary Antibody Staining (if required): If the primary antibody is not directly conjugated to a fluorophore, wash the cells and incubate with a fluorescently labeled secondary antibody.

  • Data Acquisition:

    • Flow Cytometry: Analyze the fluorescence intensity of individual cells. The decrease in the median fluorescence intensity corresponds to the inhibition of STAT5 phosphorylation.

    • Cell-Based ELISA: After staining, add a substrate that generates a colorimetric or chemiluminescent signal and measure the absorbance or luminescence using a plate reader.

  • Data Analysis: Normalize the pSTAT5 signal to the total STAT5 levels or a housekeeping protein. Calculate the percent inhibition for each this compound concentration and determine the IC50 value.

Conclusion

This compound is a potent inhibitor of the JAK family kinases, specifically JAK1, JAK2, and TYK2. While comprehensive public data on its cross-reactivity with other kinase families is limited, available information suggests a degree of selectivity towards the JAK family. The comparative data presented for Ruxolitinib and Oclacitinib provide a valuable framework for understanding the potential off-target profiles of JAK inhibitors. The detailed experimental protocols provided in this guide offer a foundation for researchers to conduct their own in-depth investigations into the selectivity and mechanism of action of this compound and other kinase inhibitors. Further kinome-wide screening of this compound will be crucial to fully elucidate its selectivity profile and to better predict its therapeutic and potential adverse effects.

References

Safety Operating Guide

Navigating the Safe Disposal of Ilunocitinib: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of investigational compounds like ilunocitinib is a critical component of laboratory safety and environmental responsibility. While this compound is not classified as a hazardous substance, adherence to established disposal protocols is essential to ensure a safe working environment and compliance with regulatory standards. This guide provides a comprehensive overview of the recommended procedures for the proper disposal of this compound in a laboratory setting, as well as guidelines for household disposal.

Core Principles for Disposal of Investigational Drugs

The disposal of any investigational drug, including this compound, should always be conducted in accordance with federal, state, and local regulations.[1] A primary point of contact for guidance within a research institution is the Environmental Health and Safety (EHS) office.[2][3] They can provide specific instructions based on the institution's policies and local regulations.

This compound Safety and Hazard Information

The Safety Data Sheet (SDS) for this compound provides essential information regarding its handling and potential hazards. While it is not classified as a hazardous mixture, standard laboratory safety precautions should always be observed.[1][4]

CategoryDescriptionSource
Hazard Classification Not a hazardous substance or mixture.[1][4]
Personal Protective Equipment (PPE) Use full personal protective equipment. Avoid breathing vapors, mist, dust, or gas. Ensure adequate ventilation.[1][4]
First Aid: Inhalation Relocate to fresh air. If breathing is difficult, provide CPR. Avoid mouth-to-mouth resuscitation.[1][4]
First Aid: Skin Contact Rinse skin thoroughly with large amounts of water. Remove contaminated clothing and shoes.[1][4]
First Aid: Eye Contact Remove contact lenses, locate an eye-wash station, and flush eyes immediately with large amounts of water.[1][4]
First Aid: Ingestion Wash out the mouth with water if the person is conscious. Do NOT induce vomiting unless directed by medical personnel.[1][4]
Fire Fighting Measures Use water spray, dry chemical, foam, and carbon dioxide fire extinguishers.[1][4]
Accidental Release Measures Prevent further leakage or spillage. Keep the product away from drains or water courses. Absorb solutions with liquid-binding material. Decontaminate surfaces with alcohol.[1][4]

Standard Operating Procedure for this compound Disposal in a Laboratory Setting

The following steps outline the recommended procedure for the disposal of this compound from a research or laboratory environment. This process is designed to ensure safety and regulatory compliance.

Step 1: Initial Assessment and Consultation

  • Consult Institutional Policy: Before initiating disposal, review your institution's specific policies for chemical and pharmaceutical waste.

  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department to confirm the appropriate disposal pathway for this compound.[2][3] They will provide guidance on whether it is considered hazardous waste under local regulations and detail the specific collection and disposal procedures.

Step 2: Segregation and Labeling

  • Waste Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly approved by EHS.

  • Proper Labeling: If deemed necessary by EHS, label the waste container clearly as "Hazardous Waste" and include the full chemical name ("this compound"), concentration, and the name of the Principal Investigator (PI).[3]

Step 3: Packaging and Storage

  • Container Selection: Use a compatible, leak-proof container for waste collection.[3] Original containers can be used for disposal.[3]

  • Secure Storage: Store the waste container in a designated Satellite Accumulation Area (SAA) until it is collected by EHS.[3] This area should be secure and clearly marked.

Step 4: Collection and Final Disposition

  • Scheduled Pickup: Arrange for the collection of the waste by EHS or an approved hazardous waste vendor.

  • Incineration: The typical final disposition for non-hazardous and many hazardous pharmaceutical wastes is incineration by a licensed facility.[2][5] This ensures the complete destruction of the compound.

  • Record Keeping: Maintain records of the disposal, including the date, quantity, and method of disposal, as per your institution's policy and any regulatory requirements.[5]

Disposal Workflow for this compound in a Research Setting

start This compound Waste Generated consult_ehs Consult Institutional EHS for Guidance start->consult_ehs is_hazardous Is Waste Classified as Hazardous? consult_ehs->is_hazardous non_hazardous Follow Non-Hazardous Pharmaceutical Waste Stream is_hazardous->non_hazardous No hazardous Follow Hazardous Chemical Waste Stream is_hazardous->hazardous Yes schedule_pickup Schedule Waste Pickup with EHS/Vendor non_hazardous->schedule_pickup label_waste Label Container with Chemical Name and PI Information hazardous->label_waste store_saa Store in Designated Satellite Accumulation Area (SAA) label_waste->store_saa store_saa->schedule_pickup incineration Transport to Licensed Facility for Incineration schedule_pickup->incineration end Disposal Complete and Documented incineration->end

Caption: Workflow for the proper disposal of this compound in a laboratory setting.

Guidelines for Household Disposal of Unused this compound Tablets

For pet owners who may have unused this compound (brand name Zenrelia™) tablets, it is important to dispose of them in a way that prevents accidental ingestion by children, pets, or others. The following steps are based on FDA guidelines for household drug disposal.[6][7]

  • Do Not Flush: Unless specifically instructed to do so on the medication label, do not flush unused tablets down the toilet or drain.[7][8]

  • Mix with an Unpalatable Substance: Remove the tablets from their original container and mix them with an undesirable substance such as used coffee grounds, dirt, or cat litter.[6][8] Do not crush the tablets.[6]

  • Seal in a Container: Place the mixture in a sealed plastic bag or other container to prevent the medication from leaking out.[6][7]

  • Dispose of in Household Trash: Throw the sealed container in your household trash.[6]

  • Remove Personal Information: Before disposing of the empty prescription bottle, scratch out all personal information on the label to protect your privacy.[6][7]

By following these procedures, researchers and consumers can ensure the safe and responsible disposal of this compound, minimizing risks to both human health and the environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ilunocitinib
Reactant of Route 2
Reactant of Route 2
Ilunocitinib

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.